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Spi-B protein

Cat. No.: B1175900
CAS No.: 148350-00-9
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Description

Overview of the E26 Transformation-Specific (ETS) Family of Transcription Factors

The E26 Transformation-Specific (ETS) family comprises a group of transcription factors characterized by a conserved DNA-binding domain known as the ETS domain. pnas.org This domain, which is about 85 amino acids in length, recognizes a core consensus DNA sequence of GGA(A/T). probiologists.com ETS transcription factors are involved in a wide array of cellular processes, including growth, differentiation, and survival. ontosight.ai The family is extensive, with 28 members identified in humans and 27 in mice, categorized into 12 subfamilies based on sequence homology and function. probiologists.com Many ETS factors are recognized as oncogenes, with their overexpression being linked to various cancers. probiologists.com

Discovery and Initial Characterization of Spi-B Protein as a Hematopoietic-Specific Regulator

Spi-B was first identified and cloned from a human cDNA library due to its homology with the DNA-binding domain of another ETS family member, Spi-1 (also known as PU.1). nih.govresearchgate.net This initial research revealed that the spi-B gene encodes a 262-amino acid protein. nih.govresearchgate.net Functionally, it was shown that the this compound could bind to the same purine-rich DNA sequence (the PU-box) as Spi-1 and activate the transcription of reporter genes containing these sequences. nih.govresearchgate.net

Early studies established that Spi-B expression is largely restricted to hematopoietic cells, particularly B cells and T cells, distinguishing its expression pattern from the more broadly expressed PU.1. nih.govnih.gov In situ hybridization experiments in adult mouse tissues detected Spi-B mRNA in the thymus medulla, the white pulp of the spleen, and the germinal centers of lymph nodes, highlighting its role in lymphoid tissues. nih.gov

Structural Features and Functional Domains of this compound

The this compound possesses several key structural and functional domains that dictate its activity as a transcription factor. It belongs to the ETS family and is closely related to PU.1, sharing significant homology in its DNA-binding domain. pnas.orgresearchgate.net

Domain/RegionDescriptionFunction
N-terminal Transactivation Domain (TAD) A weakly acidic region at the N-terminus. uniprot.orgRequired for the transcriptional activation of a subset of target genes. uniprot.org
Second Transactivation Domain (TAD) Rich in proline, serine, and threonine residues. uniprot.orgwikipedia.orgAlso contributes to transcriptional activation. uniprot.org
PEST Domain A region rich in proline (P), glutamic acid (E), serine (S), and threonine (T). researchgate.netInvolved in protein-protein interactions. researchgate.net
ETS Domain A highly conserved DNA-binding domain of about 85 amino acids. pnas.orgprobiologists.comMediates binding to the purine-rich PU-box sequence (5'-GAGGAA-3') on DNA. uniprot.orggenecards.org

The protein's ability to activate transcription is influenced by these domains, and it can interact with coactivator proteins like the PU.1 interacting protein (Pip/IRF-4). pnas.org While Spi-B and PU.1 share a similar domain structure, differences in their N-terminal transactivation domains contribute to their distinct functional capacities in hematopoiesis. researchgate.net

Role of this compound in the Broader Context of Immune System Development and Function

Spi-B is a critical regulator in the development and function of several key immune cell lineages. Its expression is tightly controlled and is essential for normal immune responses.

B Cell Development and Function: Spi-B is expressed throughout B cell development but is downregulated as they differentiate into plasma cells. frontiersin.org It is required for normal B-cell receptor (BCR) signaling. pnas.orgfrontiersin.org Mice lacking Spi-B exhibit severe defects in B cell function, particularly in T-cell-dependent humoral immune responses, and show impaired formation and maintenance of germinal centers. pnas.org Spi-B, along with PU.1, activates genes crucial for B cell development and function. frontiersin.org It also plays a role in the longevity of memory B cells by upregulating anti-apoptosis and autophagy genes. frontiersin.org

Plasmacytoid Dendritic Cell (pDC) Development: Spi-B is a key factor driving the development of plasmacytoid dendritic cells (pDCs), which are potent producers of type I interferons. ashpublications.orgnih.gov Overexpression of Spi-B in hematopoietic progenitor cells promotes their differentiation into pDCs while inhibiting development into T, B, and NK cells. ashpublications.orguva.nl Conversely, inhibiting Spi-B expression blocks the development of pDCs from human hematopoietic progenitor cells. ashpublications.orgnih.gov Spi-B controls the survival of pDCs and their progenitors, in part by directly inducing the antiapoptotic gene BCL2-A1. ashpublications.org

T Cell Development: Spi-B is also expressed in developing T cells. nih.govuva.nl The modulation of Spi-B expression is important for T lineage commitment and differentiation. uva.nl

The table below summarizes the primary functions of Spi-B in different immune cells.

Immune Cell TypeKey Functions of Spi-B
B Cells - Essential for B-cell receptor (BCR) signaling. pnas.orgfrontiersin.org- Required for germinal center formation and maintenance. pnas.org- Regulates the generation of long-lasting memory B cells. frontiersin.org- Suppresses plasma cell differentiation. frontiersin.org
Plasmacytoid Dendritic Cells (pDCs) - Crucial for the development of pDCs from hematopoietic progenitors. ashpublications.orgnih.gov- Controls survival of pDCs and their progenitors. ashpublications.org- Regulates pDC function, including cytokine secretion and surface molecule expression. uva.nl
T Cells - Involved in T lineage commitment and differentiation. uva.nl

Properties

CAS No.

148350-00-9

Molecular Formula

C28H24N4O4

Synonyms

Spi-B protein

Origin of Product

United States

Molecular Genetics and Transcriptional Regulation of Spib Gene Expression

Genomic Organization and Transcript Variants of the SPIB Gene

The human SPIB gene is located on the forward strand of chromosome 19 at position 19q13.33. wikipedia.orgensembl.org Its genomic coordinates are from base pair 50,418,938 to 50,431,314 on the GRCh38/hg38 assembly. wikipedia.orgensembl.orgnih.gov The gene's structure gives rise to multiple transcript variants through alternative splicing, resulting in different protein isoforms. nih.govgenecards.org At least four distinct transcript variants have been identified, with some sources indicating as many as eight. ensembl.orgnih.govgenecards.org

These variants differ in their exon composition. For instance, variant 1 is considered the longest transcript and encodes the longest isoform. nih.gov Other variants may lack certain exons or use alternative splice junctions, leading to frameshifts and the production of isoforms with altered N-termini or C-termini. nih.gov One such isoform, known as DeltaSpi-B (variant 3), has a truncated and distinct C-terminus and is found in the cytoplasm rather than the nucleus, suggesting functional differences among the isoforms. nih.gov

Table 1: Genomic Details of the Human SPIB Gene

Feature Description
Gene Symbol SPIB
Full Name Spi-B Transcription Factor
Aliases SPI-B
Chromosomal Locus 19q13.33
Genomic Coordinates (GRCh38/hg38) Chr19: 50,418,938-50,431,314

| Number of Transcripts | At least 4, up to 8 reported. ensembl.orgnih.govgenecards.org |

Proximal and Distal Promoter Elements Governing SPIB Transcriptional Activity

The transcriptional activity of the SPIB gene is controlled by regulatory regions, including promoters and enhancers. genecards.org Spi-B, like other ETS factors, binds to a specific purine-rich DNA sequence known as the PU-box (5'-GAGGAA-3'), which functions as a lymphoid-specific enhancer. nih.govgenecards.orginfino.me The regulation of SPIB itself involves at least two distinct promoter regions. pnas.org One of the key regulatory sites is an octamer element found within the second promoter, designated P2. pnas.org This site is crucial for the binding of octamer-binding transcription factors and their coactivators, which in turn drive SPIB expression. pnas.orgresearchgate.net The presence and activity of these promoter elements are fundamental to ensuring the lymphoid-specific expression pattern of the Spi-B protein. pnas.orgnih.gov

Key Transcription Factors Regulating SPIB Gene Expression

A network of transcription factors orchestrates the expression of the SPIB gene, reflecting its central role in hematopoietic cell differentiation. These factors can act as activators or repressors, binding to the promoter and enhancer regions of SPIB to fine-tune its transcription levels in response to developmental cues.

The B-cell-specific transcriptional coactivator OBF-1 (also known as OCA-B or Bob.1) is a direct and critical regulator of SPIB expression. pnas.org OBF-1 does not bind DNA on its own but forms a complex with the transcription factors Oct-1 or Oct-2. nih.gov This complex specifically targets the perfect octamer site located in the SPIB P2 promoter. pnas.org In vivo studies using chromatin immunoprecipitation (ChIP) assays have confirmed the specific binding of OBF-1 to the Spi-B P2 promoter in thymocytes. pnas.orgresearchgate.net

The functional significance of this interaction is demonstrated by the direct correlation between OBF-1 levels and Spi-B mRNA expression. In mouse thymocytes, the expression of Spi-b is significantly elevated in the presence of excess OBF-1 and severely reduced in its absence. pnas.org This indicates that OBF-1 strongly potentiates transcription from the octamer-containing P2 promoter, establishing a direct regulatory link where OBF-1 controls SPIB promoter activity. pnas.orgfrontiersin.org

The expression of SPIB is integrated into the broader gene regulatory networks that govern B-cell development, with key inputs from the transcription factors TCF3 (E2A), PAX5, and RUNX1. mdpi.comresearchgate.net These factors are fundamental for the specification and commitment of B-cell progenitors. researchgate.netbiorxiv.org Studies have identified SPIB as a target of this regulatory triad, highlighting the highly interconnected nature of the transcriptional control in early B-lymphopoiesis. mdpi.comresearchgate.net

TCF3: SPIB is a known downstream target of TCF3. mdpi.com

PAX5: PAX5, a master regulator of B-cell identity, also contributes to the control of SPIB expression. mdpi.comresearchgate.netresearchgate.net

RUNX1: RUNX1 is essential for hematopoietic development and works in concert with other factors to regulate B-cell-specific genes, including SPIB. mdpi.comresearchgate.netbiorxiv.orgbiorxiv.org The fusion protein ETV6-RUNX1, associated with leukemia, has been shown to repress SPIB transcription, further underscoring the regulatory role of RUNX1. researchgate.netnih.gov

Analysis of the gene regulatory network in early human B-cell commitment has confirmed that TCF3, PAX5, and RUNX1 are among the key transcription factors controlling SPIB expression. biorxiv.orgbiorxiv.org

In addition to the core B-cell transcription factors, other regulators, including members of the TALE and NKL homeobox gene families, influence SPIB expression.

MEIS1: The TALE homeobox gene MEIS1 is active in pro-B-cells. mdpi.com Experiments involving the knockdown of MEIS1 in a B-cell precursor acute lymphoblastic leukemia (BCP-ALL) cell line resulted in the downregulation of SPIB. mdpi.com This regulation is thought to be indirect, with MEIS1 activating TCF3, which in turn activates SPIB. mdpi.com MEIS1 is an essential regulator for establishing the potential for hematopoietic development in endothelial cells prior to RUNX1 expression. nih.gov

HLX: The NKL homeobox gene HLX also appears to activate SPIB. Knockdown of HLX led to a reduced expression of SPIB. mdpi.com Conversely, forced expression of SPIB can promote the expression of HLX, suggesting a potential feedback loop. researchgate.net

IRX1: The Iroquois-class homeobox gene IRX1 is another regulator active in pro-B-cells that influences SPIB. mdpi.com Overexpression of IRX1 can activate SPIB, likely through the regulation of TCF3. mdpi.com Knockdown experiments have also shown that IRX1 activates SPIB expression. researchgate.net

Table 2: Key Transcription Factors Regulating SPIB Gene Expression

Transcription Factor Family/Class Regulatory Effect on SPIB Mechanism/Context
OBF-1 (POU2AF1) Coactivator Activation Binds to the P2 promoter in a complex with Oct-1/Oct-2, potentiating transcription. pnas.orgfrontiersin.org
TCF3 (E2A) bHLH Activation A key regulator in the B-cell developmental network that activates SPIB. mdpi.combiorxiv.org
PAX5 Paired box Activation Master regulator of B-cell identity that controls SPIB expression. mdpi.comresearchgate.netbiorxiv.org
RUNX1 Runt-domain Activation Cooperates with other factors to drive SPIB expression in B-cell progenitors. mdpi.comresearchgate.netbiorxiv.org
MEIS1 TALE homeobox Activation (Indirect) Activates SPIB expression, likely via upregulation of TCF3. mdpi.com
HLX NKL homeobox Activation Activates SPIB expression in early B-cells. mdpi.comresearchgate.net

| IRX1 | Iroquois homeobox | Activation | Activates SPIB expression, potentially through TCF3. mdpi.comresearchgate.net |

Transcriptional Control by TCF3, PAX5, and RUNX1

Epigenetic Modifications and Chromatin Remodeling Affecting SPIB Gene Locus Accessibility

The regulation of SPIB transcription extends beyond the binding of transcription factors to include epigenetic mechanisms that control the accessibility of its gene locus. pnas.org These modifications, such as histone modifications and DNA methylation, can dictate whether the gene is in an "open" state, permissive for transcription, or a "closed," repressed state.

In certain types of diffuse large B-cell lymphoma (DLBCL), the SPIB gene is an epigenetic target of Janus kinase 1 (JAK1). pnas.org This signaling involves the phosphorylation of histone H3 on tyrosine 41 (H3Y41), a modification that can alter chromatin structure and gene expression. pnas.org

Furthermore, the transcriptional repressor Blimp-1 (encoded by PRDM1) plays a role in silencing SPIB during plasma cell differentiation. nih.govnih.gov Blimp-1 can recruit histone deacetylases (HDACs) and methyltransferases to the Spib promoter. nih.govnih.gov This leads to decreased histone acetylation and increased deposition of repressive marks like H3K9me3, contributing to the downregulation of SPIB expression. nih.gov The chromatin remodeling complex Mi-2/NuRD, which includes HDACs, is also implicated in the transcriptional repression of genes like Spib during lymphocyte differentiation. nih.gov The lysine-specific demethylase LSD1 has been shown to localize to the Spib promoter following Blimp-1, where it contributes to changes in chromatin structure and gene repression. nih.gov

Chromatin remodeling is a dynamic process where the structure of chromatin is actively altered to regulate gene accessibility. elifesciences.orgmdpi.com The accessibility of the SPIB locus is therefore under tight control, ensuring its expression is restricted to the correct cell lineages and developmental stages. nih.govnih.gov

Cellular Distribution and Dynamic Expression Profiles of Spi B Protein

Unanticipated Expression in Non-Hematopoietic Cell Types

For a long time, Spi-B expression was considered to be restricted to the hematopoietic system. However, a significant discovery identified its crucial role in a specific epithelial cell type in the intestine. nih.govemory.edu

Spi-B is expressed in intestinal microfold (M) cells, which are specialized epithelial cells located in the follicle-associated epithelium (FAE) of Peyer's patches. nih.govjst.go.jpresearchgate.net This was a surprising finding, as it marked the first demonstration of Spi-B expression in non-hematopoietic cells. nih.govemory.edu M cells function as key sites for antigen sampling from the gut lumen to initiate mucosal immune responses. jst.go.jp

Research has shown that Spi-B is not just present in M cells but is an essential master regulator for their differentiation and functional maturation. nih.govjst.go.jpfrontiersin.orgresearchgate.net Its expression is induced early during M-cell differentiation. nih.gov In the absence of Spi-B, mice fail to develop mature, functional M cells, leading to impaired uptake of oral antigens and compromised mucosal immunity. nih.govfrontiersin.orgbiorxiv.org Spi-B is necessary for the expression of several M-cell marker genes, including Gp2, Ccl9, and Tnfaip2, which are critical for M-cell function and maturation. frontiersin.orgfrontiersin.org

Compound and Gene Name Reference

Name MentionedFull Name / Description
Anxa5Annexin A5
BCL-6B-Cell Lymphoma 6
BLIMP1B-Lymphocyte-Induced Maturation Protein 1
Ccl9Chemokine (C-C motif) ligand 9
CD19Cluster of Differentiation 19
CD20Cluster of Differentiation 20
CD25Cluster of Differentiation 25 (IL-2 receptor alpha chain)
CD27Cluster of Differentiation 27
CD38Cluster of Differentiation 38
CD4Cluster of Differentiation 4
CD40Cluster of Differentiation 40
CD44Cluster of Differentiation 44
CD8Cluster of Differentiation 8
Gp2Glycoprotein 2
IgDImmunoglobulin D
IRF-4Interferon Regulatory Factor 4
IRF-7Interferon Regulatory Factor 7
Marcksl1MARCKS Like 1
p52/RelBNuclear Factor Kappa B Subunit 2 / RELB Proto-Oncogene, NF-KB Subunit
PAX-5Paired Box 5
PU.1PU.1 Transcription Factor (gene name Sfpi1)
RANKLReceptor Activator of Nuclear Factor-κB Ligand
Sox8SRY-Box Transcription Factor 8
Spi-BSpi-B Transcription Factor (gene name Spib)
Spi-CSpi-C Transcription Factor (gene name Spic)
Tnfaip2Tumor Necrosis Factor, Alpha-Induced Protein 2
TRAF6TNF Receptor Associated Factor 6
XBP-1X-Box Binding Protein 1

Implications of Spi-B Protein Expression in Other Contexts

While the this compound is a well-established transcription factor in the hematopoietic lineage, particularly in B cells and plasmacytoid dendritic cells (pDCs), emerging research has revealed its expression and significant functional implications in a variety of non-hematopoietic cells and other contexts. nih.govaacrjournals.orgfrontiersin.org This expansion of its known roles highlights Spi-B as a critical regulator in diverse biological processes, from mucosal immunity and immune tolerance to cancer progression and viral activity.

Intestinal Microfold (M) Cells

One of the most significant findings outside of the hematopoietic system is the essential role of Spi-B in the differentiation of intestinal microfold (M) cells. nih.govnih.govemory.edu M cells are specialized epithelial cells within the follicle-associated epithelium (FAE) of gut-associated lymphoid tissues (GALT), such as Peyer's patches. nih.govnih.gov Their primary function is to sample and transport luminal antigens across the epithelial barrier to initiate mucosal immune responses. nih.govjst.go.jp

The expression of Spi-B was first identified in non-hematopoietic cells within these intestinal M cells. nih.gov Research has demonstrated that Spi-B is a candidate master regulator for M-cell lineage commitment. nih.gov Its expression is induced early during M-cell differentiation, a process that can be triggered by the receptor activator of NF-κB ligand (RANKL). nih.govemory.eduoup.com In mouse models, the absence of the Spib gene results in a complete lack of functional M cells in Peyer's patches. nih.govemory.edu This deficiency leads to impaired oral antigen-specific T cell activation and a severely compromised immune response to intestinal pathogens like Salmonella Typhimurium. nih.govnih.govjst.go.jp

Interestingly, the requirement for Spi-B is intrinsic to the intestinal epithelial cells themselves, not the surrounding immune cells. nih.govemory.edu While M-cell precursors are present in Spi-B-deficient mice, they fail to mature, indicating that Spi-B is crucial for the terminal differentiation and functional maturation of these cells. nih.govnih.gov Spi-B likely regulates the expression of multiple genes essential for M-cell function, including those involved in antigen transcytosis, such as the SRC family tyrosine kinase HCK. nih.govoup.com

Intestinal Tuft Cells

Spi-B is also expressed in intestinal tuft cells, a specialized chemosensory epithelial cell type. frontiersin.org Recent studies have categorized tuft cells into subsets, with Spi-B being a key transcription factor, along with Pou2f3 and Gfi1b, for the development of "tuft-2" cells. nih.govmdpi.com These tuft-2 cells are implicated in the immune response against bacteria. nih.govannualreviews.org

The expression of Spi-B in tuft cells has direct implications for gut immunity and barrier function. For instance, signaling through the vomeronasal receptor Vmn2r26, which senses bacterial metabolites, promotes the expression of the SpiB transcription factor. nih.gov This, in turn, is responsible for the development and expansion of tuft-2 cells in response to bacterial challenges. nih.gov Spi-B expression in these cells is linked to the production of prostaglandin (B15479496) D2 (PGD2), which enhances mucus secretion from goblet cells, thereby bolstering the antimicrobial barrier. nih.gov

Furthermore, dietary interventions can influence this pathway. Supplemental psyllium fiber has been shown to increase the mRNA expression of Spib and other tuft-cell-related molecules. mdpi.com This leads to an upregulation of antimicrobial proteins via the tuft cell-ILC2 circuit, suggesting a role for Spi-B in mediating the gut's response to dietary components. mdpi.com Spi-B deficiency has been linked to a thinner mucus layer and increased intestinal permeability, which can exacerbate food allergies by allowing greater translocation of food antigens. frontiersin.org

Medullary Thymic Epithelial Cells (mTECs)

In the thymus, Spi-B plays a complex, dual role in the development and function of medullary thymic epithelial cells (mTECs). rupress.orgnih.govfrontiersin.org mTECs are critical for establishing central T cell tolerance by expressing a wide array of tissue-specific antigens (TSAs). rupress.orgnih.gov

Lung Cancer

Aberrant expression of Spi-B has been identified in several solid tumors, with significant implications for cancer progression, particularly in lung cancer. aacrjournals.orgaacrjournals.org Normally restricted to lymphoid lineages, Spi-B is frequently expressed in human lung cancer tissues, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). aacrjournals.orgaacrjournals.org

Mechanistically, Spi-B promotes early tumor cell dissemination by disrupting intercellular tight junctions. It achieves this by directly repressing the transcription of claudin-2 (CLDN2), a key tight junction gene. aacrjournals.org Furthermore, Spi-B has been shown to confer resistance to anoikis (a type of cell death that occurs when cells detach from the extracellular matrix) by activating autophagy-related pathways. mdpi.comcornell.edu It directly enhances the transcription of SNAP47, promoting an autolysosomal process that helps detached cancer cells survive, a critical step for metastasis. cornell.edu Spi-B also promotes the recruitment of tumor-associated macrophages (TAMs) by increasing the expression of the chemokine CCL4, further contributing to a pro-tumor microenvironment. nih.gov

JC Virus Activity

Spi-B has been implicated in the reactivation and gene expression of the human polyomavirus, JC virus (JCV). microbiologyresearch.orgnih.gov JCV is the causative agent of progressive multifocal leukoencephalopathy (PML), a severe demyelinating disease that affects immunocompromised individuals. microbiologyresearch.org

JCV can remain latent in various tissues, including lymphoid cells. microbiologyresearch.orgnih.gov Research has shown that Spi-B can bind to specific sequences within the JCV promoter/enhancer region, particularly in the rearranged forms of the virus associated with PML. microbiologyresearch.orgnih.govasm.org This binding is not observed in the non-pathogenic archetype of the virus. asm.org The expression of Spi-B in susceptible cells, such as B cells and astrocytes, can increase early viral gene expression. microbiologyresearch.orgnih.gov Mutation of the Spi-B binding sites in the viral genome abrogates this activity. microbiologyresearch.orgnih.gov These findings suggest that Spi-B plays a crucial role in regulating JCV gene expression and may be a key host factor in the switch from latent infection to active, lytic infection that leads to PML. microbiologyresearch.orgccjm.org

Interactive Data Table: Spi-B Expression and Implications in Other Contexts

ContextCell TypeKey Research FindingImplication of Spi-B ExpressionCitations
Intestinal Immunity Microfold (M) CellsSpi-B is essential for the differentiation and functional maturation of M cells in the gut's follicle-associated epithelium.Crucial for mucosal antigen sampling and the initiation of adaptive immune responses against intestinal pathogens. nih.govnih.govemory.edujst.go.jp
Intestinal Immunity Tuft-2 CellsSpi-B is a key transcription factor for the development and expansion of this tuft cell subset in response to bacterial metabolites.Promotes antimicrobial immunity through enhanced mucus secretion and regulation of the gut barrier. frontiersin.orgnih.govmdpi.com
Immune Tolerance Medullary Thymic Epithelial Cells (mTECs)Expression is induced by RANKL and in turn upregulates maturation markers (CD80, TSAs) and a negative regulator (OPG).Fine-tunes central T cell tolerance by balancing mTEC maturation and proliferation. rupress.orgnih.govfrontiersin.org
Oncology Lung Cancer CellsAberrantly expressed in lung tumors; represses claudin-2, promotes anoikis resistance, and enhances CCL4 expression.Promotes cancer cell invasion, metastasis, and a pro-tumor immune microenvironment, leading to poor prognosis. aacrjournals.orgaacrjournals.orgcornell.edunih.gov
Virology JC Virus-Susceptible Cells (B cells, Astrocytes)Binds to the promoter/enhancer region of pathogenic JCV variants and increases early viral gene expression.May act as a host factor to trigger the reactivation of latent JC virus, leading to progressive multifocal leukoencephalopathy (PML). microbiologyresearch.orgnih.govasm.orgccjm.org

Mechanistic Functional Roles of Spi B Protein in Lymphoid Cell Differentiation and Homeostasis

Central Role in B Cell Development and Lineage Commitment

Spi-B is a critical regulator at multiple checkpoints of B cell development, influencing lineage commitment and the functional maturation of B lymphocytes.

Requirement for Proper B Cell Receptor (BCR) Signaling and Signal Transduction

Proper signaling through the B cell receptor (BCR) is fundamental for B cell development, survival, and activation, and Spi-B is a key player in this process. pnas.orgfrontiersin.orgnih.gov Mice deficient in Spi-B show severe defects in B cell function, with their B cells proliferating poorly and undergoing apoptosis upon BCR cross-linking. embopress.org Further studies have revealed that B cells lacking both PU.1 and Spi-B exhibit even more profound defects in BCR signaling, with a significant reduction in protein tyrosine phosphorylation following BCR engagement. nih.gov

Delving deeper into the signaling cascade, it has been observed that in mutant B cells lacking both PU.1 and Spi-B, while the initial phosphorylation of Igα and the recruitment and phosphorylation of Syk occur, the subsequent phosphorylation of crucial downstream signaling molecules like BLNK and PLCγ is defective. nih.gov This indicates that Spi-B, along with PU.1, regulates a critical, yet-to-be-fully-identified component that links Syk to these downstream effectors. nih.gov The transcription factors Spi-1 and Spi-B have also been implicated in regulating the expression of the adaptor protein Grap2, which modulates BCR signaling. nih.gov

Key Research Findings on Spi-B in BCR Signaling
Experimental ModelKey ObservationReference
Spi-B-/- micePoor proliferation and increased apoptosis of B cells upon BCR cross-linking. embopress.org
PU.1+/- Spi-B-/- miceMore extensive defects in BCR signaling than Spi-B-/- B cells, with reduced protein tyrosine phosphorylation. nih.gov
PU.1+/- Spi-B-/- B cellsDefective phosphorylation of BLNK and PLCγ downstream of Syk. nih.gov
Spi-1 and Spi-B deficient B cellsImpaired expression of the adaptor protein Grap2. nih.gov

Essentiality in Germinal Center (GC) Formation and Maintenance

Germinal centers (GCs) are transient structures in secondary lymphoid organs where B cells undergo affinity maturation and class-switch recombination. Spi-B is indispensable for the formation and maintenance of these critical structures. pnas.orgembopress.orgnih.gov Mice lacking Spi-B exhibit a dramatic defect in GC formation; the GCs that do form are smaller, short-lived, and contain a significantly higher number of apoptotic B cells compared to wild-type animals. embopress.org This underscores the essential role of Spi-B in sustaining the GC reaction, which is vital for effective T-cell-dependent humoral immune responses. frontiersin.orgnih.govembopress.org The transcriptional coactivator OBF-1, which is also essential for GC formation, directly regulates Spi-B expression, establishing a hierarchical relationship between these two factors in the context of the GC response. pnas.orgfrontiersin.org

Modulation of Plasma Cell Differentiation and Antibody Secretion

Spi-B plays a crucial role in the terminal differentiation of B cells into antibody-secreting plasma cells, primarily by acting as a repressor of the plasma cell fate.

A key mechanism by which Spi-B controls plasma cell differentiation is through the direct transcriptional repression of major plasma cell factors, including B-lymphocyte-induced maturation protein 1 (BLIMP1) and X-box binding protein 1 (XBP-1). nih.govashpublications.orgnih.gov Overexpression of Spi-B in human B cells inhibits their differentiation into plasma cells, a function that is dependent on its DNA-binding Ets domain. nih.govashpublications.org Chromatin immunoprecipitation assays have confirmed that Spi-B directly binds to the promoters of both the PRDM1 (encoding BLIMP1) and XBP1 genes to repress their expression. nih.govashpublications.orgashpublications.org This repressive function of Spi-B is crucial for maintaining B cells in a germinal center or memory state and preventing premature terminal differentiation. nih.govnih.gov

In addition to directly repressing plasma cell-promoting factors, Spi-B also influences B cell fate by inducing the expression of Bach2, another key transcriptional repressor. frontiersin.orgfrontiersin.org Overexpression of Spi-B leads to the upregulation of Bach2, which in turn is known to repress Prdm1 (the gene encoding Blimp1) and thereby inhibit plasma cell differentiation. frontiersin.orgfrontiersin.orgashpublications.org This induction of Bach2 by Spi-B appears to be a separate mechanism from the direct repression of BLIMP1, as Spi-B can still suppress plasma cell differentiation even in the absence of Bach2. frontiersin.orgnih.gov Bach2 itself is a critical regulator of B cell fate, controlling the differentiation into germinal center cells, memory cells, and plasma cells. univ-rennes.fr The interplay between Spi-B and Bach2, therefore, represents a critical regulatory node in determining the outcome of a B cell response. frontiersin.orgfrontiersin.org

Spi-B's Modulation of Plasma Cell Differentiation
MechanismTarget GeneEffect of Spi-BReference
Direct RepressionBLIMP1 (PRDM1)Inhibits expression nih.govashpublications.org
Direct RepressionXBP-1Inhibits expression nih.govashpublications.org
InductionBach2Enhances expression frontiersin.orgfrontiersin.org
Direct Repression of BLIMP1 and XBP-1 Expression

Promotion of Long-Lived Memory B Cell Generation and Maintenance

The generation of long-lived memory B cells is a cornerstone of adaptive immunity, providing a rapid and robust response upon re-exposure to an antigen. frontiersin.orgnih.govnih.gov The transcription factor Spi-B has been identified as a key player in this process, being expressed in germinal center (GC) B cells and memory B cells. frontiersin.orgnih.govnih.gov

Research indicates that Spi-B is critical for the generation of late memory B cells, rather than early memory B cells or GC B cells. frontiersin.orgnih.gov Studies using conditional knockout mice, where Spi-B was specifically deleted in IgG1+ cells, demonstrated a significant reduction in the number of late memory B cells and a diminished memory antibody response. frontiersin.orgnih.gov This suggests that Spi-B's function is more pronounced in the maintenance and longevity of the memory B cell pool. nih.gov

Overexpression and knockdown experiments have further solidified the role of Spi-B in promoting memory-like B cells. frontiersin.orgnih.govnih.gov In vitro, Spi-B has been shown to suppress plasma cell differentiation by inhibiting the expression of Blimp1, a master regulator of plasma cell development, while concurrently inducing Bach2, a factor involved in memory B cell fate. frontiersin.orgnih.govnih.gov However, further genetic analysis suggests that Spi-B's suppression of plasma cell differentiation occurs independently of Bach2 expression. frontiersin.orgnih.gov

Spi-B Protein-Mediated Regulation of Anti-Apoptosis and Autophagy Pathways in Memory B Cells

The long-term survival of memory B cells is essential for sustained humoral immunity. frontiersin.org Spi-B contributes to this longevity by upregulating genes involved in anti-apoptosis and autophagy. frontiersin.orgnih.govresearchgate.net Analysis of Spi-B deficient memory B cells revealed lower expression levels of anti-apoptosis and autophagy-related genes, leading to decreased cell survival. frontiersin.orgnih.gov

Specifically, the expression of autophagy genes such as Atg5, Atg6, and Atg7 was found to be significantly reduced in the absence of Spi-B. frontiersin.org This diminished autophagy activity was associated with increased mitochondrial reactive oxygen species and a higher rate of cell death. frontiersin.org The regulation of autophagy by Spi-B appears to be a critical mechanism for supporting the survival of memory B cells, acting independently of the Bcl2-mediated anti-apoptosis pathway. frontiersin.org These findings highlight a crucial role for Spi-B in orchestrating the cellular pathways that ensure the persistence of long-lasting memory B cells. frontiersin.orgnih.gov

Distinct Functions in Plasmacytoid Dendritic Cell Biology

Spi-B is a pivotal transcription factor in the biology of plasmacytoid dendritic cells (pDCs), a unique subset of dendritic cells specialized in producing vast amounts of type I interferons (IFNs) in response to viral infections. ashpublications.orguva.nl

Promotion of Plasmacytoid Dendritic Cell Development and Maturation

Spi-B is highly expressed in pDCs and their precursors and is essential for their development and maturation. ashpublications.orguva.nlnih.govuva.nl Studies have shown that the knockdown of Spi-B expression severely hampers the development of pDCs from hematopoietic progenitor cells. uva.nlnih.gov Conversely, overexpression of Spi-B in these progenitors enhances pDC development while inhibiting the generation of other lymphoid lineages like T, B, and NK cells. uva.nlnih.gov This indicates that Spi-B plays a role in directing hematopoietic progenitors towards the pDC lineage. uva.nlnih.gov

In Spi-B-deficient mice, there is a noticeable decrease in bone marrow pDCs, along with altered expression of pDC-specific genes. ashpublications.org This suggests that Spi-B is involved in the proper development and retention of pDCs within the bone marrow. ashpublications.org Furthermore, Spi-B is implicated in the functional maturation of pDCs, as it is required for the upregulation of maturation markers such as CD40, CD80, and CCR7 upon stimulation. uva.nl

Synergistic Transactivation of Type I Interferon Promoters with IRF-7

A hallmark of pDCs is their ability to produce large quantities of type I IFNs upon encountering viral nucleic acids through Toll-like receptors 7 and 9 (TLR7/9). ashpublications.org Spi-B plays a direct role in this critical function by synergizing with Interferon Regulatory Factor 7 (IRF-7), a master regulator of type I IFN production in pDCs. ashpublications.orgresearchgate.netnih.gov

Luciferase assays have demonstrated that while Spi-B alone has minimal effect on the Ifna4 promoter, it significantly enhances the transactivation induced by IRF-7. ashpublications.org Spi-B can also activate the Ifnb1 promoter on its own, and this activity is further boosted by the presence of IRF-7. ashpublications.org The synergy between Spi-B and IRF-7 is dependent on the Ets domain of Spi-B, which is required for both its association with IRF-7 and the activation of type I IFN promoters. ashpublications.org Mechanistically, Spi-B binding to the Ifna4 promoter facilitates the recruitment of IRF-7 to its own binding site. nii.ac.jpnih.gov This cooperative action is crucial for the massive production of type I IFNs that characterizes the pDC response to viral infections. ashpublications.org

Control of Plasmacytoid Dendritic Cell Survival via Anti-Apoptotic Gene Induction (e.g., BCL2-A1)

Spi-B is not only crucial for the development and function of pDCs but also for their survival. ashpublications.org It achieves this by directly regulating the expression of anti-apoptotic genes, most notably BCL2-A1. ashpublications.orgresearchgate.net

Microarray analysis and subsequent validation have identified BCL2-A1 as a direct transcriptional target of Spi-B in pDCs. ashpublications.org Overexpression of Spi-B leads to an upregulation of BCL2-A1, while knockdown of Spi-B results in reduced BCL2-A1 transcription and consequently, decreased cell survival both in vitro and in vivo. ashpublications.org Chromatin immunoprecipitation (ChIP) assays have confirmed the direct binding of Spi-B to the BCL2-A1 promoter. ashpublications.orgresearchgate.net The importance of this regulation is underscored by the finding that inhibiting BCL2-A1 expression impairs the in vitro differentiation of pDCs from CD34+ hematopoietic progenitor cells. ashpublications.orgresearchgate.net Thus, by inducing the expression of BCL2-A1, Spi-B plays a vital role in preventing apoptosis and ensuring the survival of pDCs and their progenitors. ashpublications.org

Functional Overlap and Specificity with Related ETS Factors

Spi-B belongs to the ETS family of transcription factors, which includes other important hematopoietic regulators like PU.1 (also known as Spi-1) and Spi-C. pnas.orgfrontiersin.orgnih.gov While these factors share structural similarities and can sometimes bind to the same DNA consensus sequences, they exhibit both overlapping and distinct functions in immune cell development. pnas.orgnih.govembopress.org

Spi-B and PU.1 are highly related and can redundantly activate the transcription of several genes crucial for B cell function. nih.govembopress.org Genome-wide binding studies have shown that a majority of the genomic regions occupied by Spi-B are also bound by PU.1 in B lymphoma cells. nih.gov However, there are also unique binding sites for each factor, which likely contribute to their specific roles. nih.gov For instance, at combined ETS-IRF composite elements, Spi-B is the preferred partner for recruiting IRF4. nih.gov

Despite their similarities, PU.1 and Spi-B are not entirely interchangeable. embopress.org Experiments where the Spi-B cDNA was knocked into the PU.1 locus revealed that Spi-B could rescue myeloid development in the absence of PU.1 but failed to rescue lymphoid development. embopress.org This demonstrates a fundamental functional difference between the two proteins, with PU.1 possessing unique capabilities required for lymphopoiesis. embopress.orgresearchgate.net

In the context of B cell differentiation, Spi-B and Spi-C appear to have opposing roles. frontiersin.org While Spi-B expression is downregulated during plasma cell differentiation, Spi-C expression is induced. frontiersin.org Heterozygosity for a Spic null allele was shown to rescue the defective secondary antibody responses observed in Spi-B knockout mice, suggesting that Spi-C can compensate for the loss of Spi-B to some extent. frontiersin.org These two factors differentially regulate the expression of Bach2, a key regulator of plasma cell and memory B cell differentiation, highlighting their opposing functions in controlling B cell fate decisions. frontiersin.org

Compound and Gene Table

NameTypeFunction/Role
Spi-B Transcription FactorRegulates lymphoid cell differentiation and homeostasis.
IRF-7 Transcription FactorMaster regulator of type I interferon production in pDCs.
BCL2-A1 Anti-apoptotic proteinPromotes survival of plasmacytoid dendritic cells.
Blimp1 Transcription FactorMaster regulator of plasma cell differentiation.
Bach2 Transcription FactorInvolved in memory B cell fate and suppresses plasma cell differentiation.
Atg5 ProteinKey component of the autophagy machinery.
Atg6 (Beclin 1) ProteinKey component of the autophagy machinery.
Atg7 ProteinKey component of the autophagy machinery.
PU.1 (Spi-1) Transcription FactorRelated ETS factor with overlapping and distinct functions from Spi-B.
Spi-C Transcription FactorRelated ETS factor with opposing functions to Spi-B in B cell differentiation.
IRF4 Transcription FactorInteracts with Spi-B at composite DNA elements.
CD40 Cell surface receptorMaturation marker on pDCs.
CD80 Cell surface receptorMaturation marker on pDCs.
CCR7 Chemokine receptorMaturation marker on pDCs.
IFN-α/β CytokineType I interferons produced by pDCs.
TLR7/9 Cell surface receptorToll-like receptors that recognize viral nucleic acids.

Complementary and Overlapping Activities with PU.1

The E26 transformation-specific (ETS) family transcription factors Spi-B and PU.1 (encoded by the gene Sfpi1 or Spi1) are highly related proteins that play critical, often redundant, roles in B lymphocyte development and function. frontiersin.orgashpublications.org Their significant homology, particularly within the Ets DNA-binding domain, allows them to bind to similar DNA sequences and regulate many of the same target genes. ashpublications.orgnih.govaai.org This functional overlap is crucial for normal B cell differentiation and homeostasis.

Evidence for their complementary function comes from studies involving mice with targeted gene deletions. ashpublications.org While mice lacking only Spi-B exhibit relatively mild defects, primarily affecting B-cell receptor (BCR) signaling, and mice with a conditional deletion of PU.1 in the B-cell lineage show minimal disruption, the simultaneous absence of both factors has profound consequences. ashpublications.orgnih.govnih.gov Mice deficient in both PU.1 and Spi-B within the B-cell lineage exhibit a severe reduction in B cell frequencies and impaired differentiation. ashpublications.org Strikingly, these double-deficient mice universally develop pre-B cell acute lymphoblastic leukemia (ALL), underscoring their essential and complementary roles as tumor suppressors in the B-cell lineage. ashpublications.org

Further genetic studies have confirmed this functional redundancy. ashpublications.orgnih.govashpublications.org Compound mutant mice that are heterozygous for PU.1 and null for Spi-B (PU.1+/-Spi-B-/-) display more severe defects than mice with either mutation alone, including impaired germinal center formation and defects in the proliferation or survival of bone marrow hematopoietic progenitors. ashpublications.orgnih.govembopress.org These findings suggest that Spi-B and PU.1 regulate a common set of target genes essential for the proliferation of hematopoietic progenitors and their descendants. ashpublications.orgnih.govashpublications.org Genome-wide binding studies in a mouse B lymphoma cell line confirmed that a vast majority of genomic regions occupied by PU.1 are also bound by Spi-B, providing a molecular basis for their complementary activity. nih.gov

Despite their significant overlap, key functional differences exist. A pivotal study involving the insertion of Spi-B cDNA into the PU.1 gene locus revealed that Spi-B could rescue macrophage and granulocyte development in the absence of PU.1, but it failed to rescue lymphoid development. nih.govnih.gov This demonstrates that while Spi-B can substitute for PU.1 in myeloid lineages, PU.1 possesses unique functional capabilities required for lymphocyte lineage commitment and maturation that Spi-B cannot replicate. nih.govnih.govresearchgate.net

Table 1: Research Findings on Spi-B and PU.1 Functional Overlap

Mouse Model Key Phenotype Interpretation Reference(s)
Spib-/- (Spi-B knockout) Displays a B-cell receptor signaling defect but generates all hematopoietic lineages. Spi-B is important for B cell function but not essential for initial development due to compensation. nih.govnih.govembopress.org
Sfpi1lox/lox Cd19+/Cre (B cell-specific PU.1 knockout) Minimal perturbation of B-cell development and function. Suggests functional redundancy with another factor, primarily Spi-B, in committed B-cells. ashpublications.orgnih.gov
Sfpi1+/- Spib-/- (Compound heterozygous/knockout) More severe defects than single mutants; smaller hematopoietic colonies; defective BCR signaling and germinal center formation. Confirms functional redundancy and genetic interaction; both are required for optimal hematopoietic progenitor proliferation and B cell function. ashpublications.orgnih.govnih.govnih.govembopress.org
Sfpi1lox/lox Spib-/- Cd19+/Cre (B cell-specific double-knockout) Reduced B cell frequencies, impaired B-cell differentiation, and development of pre-B cell acute lymphoblastic leukemia (ALL). Demonstrates that PU.1 and Spi-B have essential, complementary functions as regulators of differentiation and tumor suppressors in the B-cell lineage. ashpublications.org

Opposing Regulatory Roles with Spi-C in B Cell Function

While Spi-B and PU.1 often act in concert, Spi-B and the closely related ETS factor Spi-C exhibit opposing functions in regulating B cell differentiation and activity. frontiersin.orgnih.gov Spi-C, which shares a similar DNA-binding specificity with Spi-B, generally functions as a transcriptional repressor and can antagonize the transcriptional activation driven by Spi-B and PU.1. frontiersin.orgnih.govresearchgate.net This antagonistic relationship is critical for modulating B cell fate decisions, particularly the switch between germinal center B cells and antibody-secreting plasma cells. frontiersin.orgnih.gov

The opposing nature of these two factors is clearly demonstrated in genetic rescue experiments. Mice lacking Spi-B (Spib-/-) show defects in B cell development, proliferation, and secondary antibody responses. nih.govnih.govaai.org Remarkably, deleting just one allele of the Spic gene in these mice (Spib-/-Spic+/-) rescues many of these defects, including the impaired B cell proliferation in response to stimuli like lipopolysaccharide (LPS) or anti-IgM and the defective IgG1 secondary antibody responses. frontiersin.orgnih.govnih.govaai.org This suggests that the normal function of Spi-B is, in part, to counteract the inhibitory influence of Spi-C.

The molecular basis for this antagonism involves the differential regulation of key target genes. nih.gov A primary example is the gene Bach2, which encodes a critical regulator of plasma cell differentiation. frontiersin.orgnih.gov Research using gene expression analysis, chromatin immunoprecipitation (ChIP-seq), and reporter assays has shown that Spi-B activates Bach2 transcription, whereas Spi-C represses it. frontiersin.orgnih.govnih.gov Since high levels of Bach2 are required to prevent premature plasma cell differentiation, Spi-B's activation of Bach2 helps maintain the B cell state, while Spi-C's repression of Bach2 promotes the differentiation into plasma cells. nih.gov In Spib-/- mice, the lack of Spi-B leads to accelerated plasma cell differentiation, a phenotype that is reversed when Spi-C levels are also reduced. frontiersin.orgnih.gov

Another target subject to this opposing regulation is Nfkb1, the gene encoding the p50 subunit of the NF-κB transcription factor. aai.orguwo.ca PU.1 and Spi-B are required for the transcriptional activation of Nfkb1. uwo.ca Conversely, Spi-C has been shown to directly repress the Nfkb1 promoter, thereby inhibiting its activation by Spi-B. aai.org This differential control of Nfkb1 contributes to the opposing effects of Spi-B and Spi-C on B cell proliferation and immune responses. aai.orguwo.ca

Table 2: Research Findings on Opposing Roles of Spi-B and Spi-C

Area of Regulation Spi-B Activity Spi-C Activity Outcome of Interaction Reference(s)
B Cell Proliferation Promotes proliferation in response to LPS or anti-IgM. Inhibits proliferation; heterozygosity for Spic rescues proliferation defects in Spib-/- mice. The balance between Spi-B and Spi-C levels modulates the proliferative capacity of B cells. nih.govaai.org
Antibody Response Required for normal secondary IgG1 antibody responses. Opposes secondary antibody responses; heterozygosity for Spic rescues defective responses in Spib-/- mice. Spi-B and Spi-C have antagonistic roles in regulating secondary immune responses. frontiersin.orgnih.govnih.gov
Plasma Cell Differentiation Inhibits premature plasma cell differentiation. Promotes plasma cell differentiation. The ratio of Spi-B to Spi-C influences the B cell versus plasma cell fate decision. frontiersin.orgnih.gov
Regulation of Bach2 Gene Transcriptional activator. Transcriptional repressor. Opposing regulation of Bach2 is a key mechanism for controlling B cell fate. frontiersin.orgnih.govnih.gov
Regulation of Nfkb1 Gene Transcriptional activator (along with PU.1). Transcriptional repressor; inhibits Spi-B-mediated activation. Differential regulation of Nfkb1 impacts B cell activation and proliferation. aai.orguwo.ca

| Follicular B Cell Differentiation | Promotes differentiation (along with PU.1) by activating Fcer2a (CD23). | Can partially rescue CD23+ B cell frequencies in PU.1/Spi-B deficient mice, suggesting some overlapping activation potential in this context. | Complex interplay where Spi-C can sometimes substitute for Spi-B/PU.1, but generally acts antagonistically. | aai.org |

Spi B Protein in Intracellular Signaling Cascades and Gene Regulatory Networks

Integration with the B Cell Receptor Signaling Pathway: Downstream Targets and Adaptor Proteins (e.g., Grap2)

Spi-B is a crucial regulator of genes essential for B cell receptor (BCR) signaling. nih.gov Both Spi-B and its closely related family member, PU.1, are required for normal BCR-mediated signal transduction. nih.govpnas.org Deficiencies in Spi-B lead to impaired B cell proliferation in response to BCR cross-linking. nih.gov This signaling defect is characterized by reduced protein tyrosine phosphorylation following BCR engagement. nih.gov

One of the key downstream targets of Spi-B in the BCR pathway is the gene encoding the adaptor protein Grap2 (Grb2-related adapter protein 2). nih.gov Spi-B, along with PU.1, directly regulates the expression of Grap2 by binding to its promoter region. nih.govresearchgate.net Grap2, in turn, modulates BCR signaling. nih.gov Ectopic expression of Grap2 has been shown to reduce the recruitment of another critical adaptor protein, B cell linker protein (BLNK), to the immunoglobulin alpha (Igα) component of the BCR complex. nih.gov This suggests a role for Grap2 in fine-tuning the intensity and duration of BCR signals.

Furthermore, Spi-B and PU.1 regulate the transcription of other vital components of the BCR signaling cascade, including Bruton's tyrosine kinase (Btk) and BLNK itself. aai.orgashpublications.org BLNK is a known tumor suppressor, and its expression is directly activated by Spi-B and PU.1 binding to its promoter. aai.org The coordinated regulation of these genes by Spi-B underscores its importance in maintaining the integrity of the BCR signaling apparatus, which is essential for B cell development and function. pnas.orgaai.org

Crosstalk and Activation of NF-kappaB Signaling Pathway

The Nuclear Factor-kappaB (NF-κB) signaling pathway is a master regulator of immune and inflammatory responses, and Spi-B is intricately involved in its activation. nih.govmdpi.com The NF-κB family consists of several protein subunits that form various dimeric transcription factors, with the p50/RelA (p65) and p52/RelB complexes being key players in the canonical and non-canonical pathways, respectively. nih.govwikipedia.org

Research has demonstrated that Spi-B can activate the NF-κB pathway. nih.govaging-us.com In some cellular contexts, such as colorectal cancer cells, Spi-B acts as a tumor suppressor by activating both NF-κB and JNK signaling. nih.govatlasgeneticsoncology.org Overexpression of Spi-B leads to increased levels of NF-κB p65 and its phosphorylated, active form. nih.gov

A direct link between Spi-B and NF-κB regulation in B cells has been established through the transcriptional control of the Nfkb1 gene, which encodes the p50 subunit of NF-κB. aai.org Spi-B, along with PU.1, directly activates the Nfkb1 promoter, and this activation is crucial for B cell proliferation in response to stimuli like lipopolysaccharide (LPS). aai.orgresearchgate.netnih.gov Conversely, another ETS family member, Spi-C, can repress the Nfkb1 gene, highlighting a complex regulatory balance. aai.org

The crosstalk between Spi-B and NF-κB is also evident in the regulation of the transcription factor c-Rel, another member of the NF-κB family. The promoter of the c-Rel gene contains binding sites for PU.1 and Spi-B, and the expression of c-Rel is significantly reduced in B cells deficient in both PU.1 and Spi-B. nih.gov This indicates that Spi-B is a critical upstream regulator of c-Rel, which is essential for B cell proliferation and survival. nih.gov

Influence on JAK/STAT Signaling Pathway Activity

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity and hematopoiesis. Recent studies have implicated Spi-B in the modulation of this pathway.

In the context of ovarian cancer, knockdown of Spi-B has been shown to inactivate the JAK/STAT pathway. nih.govnih.govsums.ac.ir Specifically, the phosphorylation of JAK2 and STAT1 was markedly decreased upon Spi-B knockdown. sums.ac.irsums.ac.ir This suggests that Spi-B can positively regulate the activity of the JAK/STAT pathway, although the precise molecular mechanisms of this interaction are still under investigation. Inactivation of the JAK/STAT pathway by Spi-B knockdown was associated with reduced expression of PD-L1, a critical immune checkpoint protein. nih.govnih.govsums.ac.ir

While much of the research on Spi-B and JAK/STAT signaling has been conducted in cancer cell lines, these findings open up avenues for exploring the role of this crosstalk in normal immune cell function, particularly in B cells where both Spi-B and JAK/STAT signaling are known to be important.

Interaction with JNK Signaling Pathway Through Upstream Kinases (e.g., MAP4K1)

The c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathways, is activated by various cellular stresses and inflammatory cytokines. researchgate.netmdpi.com This pathway is involved in regulating diverse cellular processes, including proliferation, apoptosis, and inflammation. nih.gov

Spi-B has been shown to activate the JNK signaling pathway, and this activation can be mediated through an upstream kinase. nih.govaging-us.com In colorectal cancer cells, Spi-B functions as a tumor suppressor by activating both the NF-κB and JNK signaling pathways through the upregulation of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). nih.govatlasgeneticsoncology.org A dual-luciferase reporter assay confirmed that Spi-B can activate the promoter of MAP4K1, thereby enhancing its expression. nih.gov The subsequent activation of the JNK pathway, indicated by increased levels of JNK1 and its downstream target c-Jun, contributes to the pro-apoptotic effects of Spi-B in this context. nih.gov Silencing of MAP4K1 abrogated the effects of Spi-B on JNK signaling, confirming its role as a critical intermediary. nih.gov

This interaction highlights a mechanism by which Spi-B can translate its transcriptional regulatory function into the activation of a major intracellular signaling cascade, thereby influencing cell fate decisions.

Spi-B Protein as a Node in Complex Transcriptional Regulatory Networks

As a transcription factor, Spi-B functions as a central node in complex gene regulatory networks that govern B cell identity and function. ontosight.ai It does not act in isolation but rather in concert with other transcription factors and co-regulators to orchestrate specific gene expression programs. pnas.orgnih.gov

Spi-B shares a high degree of structural homology and DNA binding site similarity with PU.1, and they often have complementary or overlapping functions. pnas.orgashpublications.org They co-regulate a number of genes involved in B cell signaling and differentiation. nih.govaai.org However, they also have distinct target genes, indicating functional specialization. pnas.org

Spi-B is itself a target of other key regulatory factors. For instance, the transcriptional coactivator OBF-1 directly regulates Spi-B expression, establishing a hierarchical relationship between these two factors that is crucial for germinal center formation. pnas.org

The regulatory network involving Spi-B also includes factors that it, in turn, regulates. Spi-B can repress the expression of key plasma cell differentiation factors such as BLIMP1 and XBP-1. nih.gov It also appears to independently induce the expression of other transcription factors like Bach2, Pax5, and Bcl6, which are known to suppress plasma cell differentiation. frontiersin.org This places Spi-B in a pivotal position to control the fate of activated B cells, influencing whether they differentiate into memory B cells or antibody-secreting plasma cells. frontiersin.orgfrontiersin.org

The intricate web of interactions involving Spi-B, its upstream regulators, its co-regulators, and its downstream targets underscores its role as a critical hub in the transcriptional circuitry of B lymphocytes. nih.govoup.com

Data Tables

Table 1: Key Downstream Targets and Adaptor Proteins in Spi-B-Mediated Signaling

PathwayTarget/Adaptor ProteinFunctionReference
B Cell Receptor SignalingGrap2Modulates BCR signaling, affects BLNK recruitment nih.gov
B Cell Receptor SignalingBtkEssential for BCR signal transduction aai.org
B Cell Receptor SignalingBLNKAdaptor protein required for B cell development and BCR signaling aai.org
NF-kappaB SignalingNfkb1 (p50)Subunit of the NF-κB transcription factor, involved in B cell proliferation aai.org
NF-kappaB Signalingc-RelNF-κB family member, required for B cell survival and proliferation nih.gov
JNK SignalingMAP4K1Upstream kinase that activates the JNK pathway nih.gov

Table 2: Spi-B Interactions with Major Signaling Pathways

Signaling PathwayNature of InteractionKey Mediators/TargetsReference
B Cell Receptor SignalingIntegration and regulation of key componentsGrap2, Btk, BLNK aai.org, nih.gov
NF-kappaB SignalingCrosstalk and activationNfkb1 (p50), c-Rel nih.gov, aai.org, nih.gov
JAK/STAT SignalingPositive regulation/activationJAK2, STAT1 sums.ac.ir, sums.ac.ir
JNK SignalingActivation via upstream kinaseMAP4K1, JNK1, c-Jun nih.gov

Identification and Characterization of Spi B Protein Target Genes

Direct Transcriptional Targets Identified Through Chromatin Immunoprecipitation (ChIP)

ChIP assays have been instrumental in identifying the direct downstream targets of Spi-B. This technique allows for the isolation of DNA fragments that are physically bound by a specific protein, providing strong evidence of direct transcriptional regulation.

Genes Involved in B Cell Development (e.g., Immunoglobulin Genes, CD79A, mb-1, Btk)

Spi-B is a critical regulator of genes essential for B cell development and function. It has been shown to regulate a multitude of genes involved in B-cell receptor (BCR) signaling. aacrjournals.org This includes immunoglobulin (Ig) heavy and light chain genes. aacrjournals.org Specifically, Spi-B, often in conjunction with its close relative PU.1, has been found to bind to regulatory elements within the Igκ and Igλ light chain loci. aai.org

Furthermore, Spi-B directly targets the promoters of genes encoding key components of the BCR complex and its signaling pathway. One such target is mb-1 (also known as Igα or CD79A), which encodes a crucial signaling subunit of the BCR. aacrjournals.orgontosight.airesearchgate.net The co-activator OBF-1 can also induce the expression of Spi-B, which then enhances the transcription of genes encoding B cell surface receptors. wikipathways.org

Another critical direct target of Spi-B is the gene encoding Bruton's tyrosine kinase (Btk). aacrjournals.orgnih.govnih.gov Btk is a cytoplasmic tyrosine kinase vital for B cell signaling and development. nih.gov Studies have demonstrated that both PU.1 and Spi-B can directly regulate Btk expression, as confirmed by ChIP analysis. nih.gov The combined action of Sp1- and PU.1-family members, including Spi-B, is necessary for the cell-specific expression of the Btk gene. nih.gov

Genes Regulating Plasma Cell Differentiation (BLIMP1, XBP-1, Bach2)

Spi-B plays a significant role in preventing premature differentiation of B cells into plasma cells. It achieves this by directly repressing key transcription factors that drive plasma cell development. nih.govashpublications.org Chromatin immunoprecipitation assays have revealed that Spi-B directly binds to the promoter regions of PRDM1 (the gene encoding BLIMP1) and XBP1, two master regulators of plasma cell differentiation. nih.govashpublications.org This repression is dependent on the Ets domain of Spi-B. nih.gov Overexpression of Spi-B leads to a reduction in both BLIMP1 and XBP-1 mRNA levels, thereby inhibiting plasma cell differentiation. nih.gov

In addition to direct repression, Spi-B also influences the expression of other factors involved in this regulatory network. For instance, Spi-B can induce the expression of Bach2, a transcription factor that itself represses Blimp1. frontiersin.orgfrontiersin.orgnih.gov ChIP-seq analysis has shown that Spi-B and the related factor Spi-C differentially regulate Bach2. frontiersin.orgnih.gov While Spi-B appears to activate Bach2 transcription, Spi-C can repress it. frontiersin.org This interplay highlights a complex regulatory module where Spi-B indirectly suppresses plasma cell differentiation by promoting a repressor of the key pro-plasmacytic factor.

Genes Related to Cell Survival and Apoptosis (BCL2-A1)

Spi-B is also directly involved in regulating cell survival pathways. A key direct target identified through ChIP assays is the anti-apoptotic gene BCL2-A1 (also known as Bfl-1). ashpublications.orgresearchgate.net Spi-B directly binds to the promoter of BCL2-A1 and induces its expression. ashpublications.orgresearchgate.net This regulation is crucial for the survival of certain immune cells, such as plasmacytoid dendritic cells (pDCs). ashpublications.org The induction of BCL2-A1 by Spi-B helps to prevent apoptosis and maintain the viability of these cells. ashpublications.orgresearchgate.net

Genes Involved in Innate Immune Responses (e.g., Type I IFN Promoters)

In plasmacytoid dendritic cells (pDCs), Spi-B is a critical factor for the production of type I interferons (IFNs), which are essential for antiviral immunity. ashpublications.orgnih.gov Spi-B can transactivate type I IFN promoters, often in synergy with other transcription factors like IFN regulatory factor 7 (IRF-7). ashpublications.orgnih.govashpublications.orgresearchgate.netoup.com Studies have shown that Spi-B can directly bind to the promoter of the Ifna4 gene, in close proximity to the IRF-7 binding site, potentiating the recruitment of IRF-7. researchgate.net This synergistic action is crucial for the high-level production of type I IFNs by pDCs in response to viral nucleic acids. ashpublications.orgnih.govashpublications.org

Indirectly Regulated Genes and Downstream Functional Consequences

Beyond its direct targets, Spi-B also indirectly influences the expression of a broader set of genes, leading to significant functional outcomes. This indirect regulation often occurs through the direct targeting of other transcription factors, which in turn control their own sets of downstream genes.

A notable example is the indirect regulation of IRF-4. While Spi-B directly represses BLIMP1 and XBP-1, studies suggest that IRF-4 expression is controlled indirectly by Spi-B. nih.govresearchgate.net The downregulation of BLIMP1 and XBP-1 by Spi-B likely contributes to the subsequent changes in the expression of genes regulated by these plasma cell factors, thereby maintaining the B cell state and preventing terminal differentiation.

Similarly, the induction of Bach2 by Spi-B has widespread downstream consequences. frontiersin.org Bach2 is a known repressor of genes associated with plasma cell differentiation. frontiersin.org By upregulating Bach2, Spi-B indirectly suppresses the plasma cell gene expression program. frontiersin.orgfrontiersin.org

In the context of B cell development, the deletion of both PU.1 and Spi-B has been shown to lead to a reduction in the mRNA levels of E12 and E47, which are encoded by the Tcf3 gene and are critical for B-cell differentiation. ashpublications.org This suggests that PU.1 and Spi-B may directly or indirectly reinforce the expression of these essential B-cell transcription factors. ashpublications.org

The functional consequences of this indirect gene regulation are profound. By maintaining the expression of genes required for B cell identity and BCR signaling, while simultaneously repressing the master regulators of plasma cell differentiation, Spi-B is a key factor in the maintenance of germinal center and memory B cells. nih.gov Its role in upregulating anti-apoptotic genes contributes to the longevity of these cell types. frontiersin.orgnih.gov

Genome-Wide Approaches for Comprehensive Target Gene Profiling

To obtain a more comprehensive understanding of the Spi-B regulome, researchers have employed genome-wide approaches such as ChIP-sequencing (ChIP-seq). This powerful technique combines chromatin immunoprecipitation with massively parallel DNA sequencing to identify all the genomic locations where a particular transcription factor is bound.

ChIP-seq studies have been crucial in expanding the list of Spi-B target genes beyond those identified by candidate gene approaches. For example, ChIP-seq analysis was used to demonstrate that Spi-B and the opposing transcription factor Spi-C both interact with intronic regions of the Bach2 locus to regulate its transcription. frontiersin.orgnih.gov

These genome-wide profiling methods have the potential to uncover novel direct targets of Spi-B and provide a more complete picture of the gene regulatory networks it controls. By integrating ChIP-seq data with gene expression profiling (e.g., microarray analysis or RNA-seq) from cells with altered Spi-B expression, it is possible to distinguish between direct and indirect targets and to better understand the functional consequences of Spi-B activity across the entire genome. Such approaches have confirmed the role of Spi-B in regulating genes involved in B cell signaling, plasma cell differentiation, and cell survival on a global scale.

Advanced Methodological Approaches in Spi B Protein Research

Molecular and Genomic Techniques

Modern research on the Spi-B protein heavily relies on a suite of powerful molecular and genomic techniques to elucidate its expression patterns, DNA binding sites, and transcriptional activity. These methods provide a detailed view of how Spi-B functions at the molecular level within the cell.

Advanced Gene Expression Profiling (RNA Sequencing, Quantitative RT-PCR)

Advanced gene expression profiling techniques, such as RNA sequencing (RNA-seq) and quantitative reverse transcription PCR (qRT-PCR), are fundamental to understanding the regulatory roles of the this compound. These methods allow for the precise measurement of Spi-B mRNA levels and the identification of genes whose expression is influenced by Spi-B.

Whole-genome expression profiling has been instrumental in identifying Spi-B as a key transcription factor in specific cell types. For instance, in mouse villous epithelium treated with RANKL, a known inducer of M-cell differentiation, RNA-seq revealed a significant upregulation of Spi-B transcripts. nih.gov This initial finding was subsequently confirmed using qRT-PCR, which showed high expression of Spi-B mRNA in the follicle-associated epithelium (FAE) of Peyer's patches, where M cells are abundant, but not in the villous epithelium. nih.gov

Quantitative RT-PCR is also routinely used to validate the effects of Spi-B manipulation. In studies involving the overexpression or knockdown of Spi-B in cell lines, qRT-PCR is employed to confirm the intended change in Spi-B expression and to measure the expression levels of putative target genes. uva.nlnih.gov For example, in studies of plasmacytoid dendritic cells (pDCs), qRT-PCR demonstrated that overexpression of Spi-B led to a four-fold increase in the anti-apoptotic gene BCL2-A1, while knockdown of Spi-B resulted in a 1.7-fold reduction. uva.nl Similarly, in B cell studies, qRT-PCR has been used to show that Spi-B overexpression suppresses the expression of Prdm1 (which encodes the Blimp1 protein) and upregulates genes like Bach2, Pax5, and Bcl6. nih.gov

Furthermore, gene expression profiling of sorted cell populations provides insights into the cell-type-specific expression and function of Spi-B. By comparing the gene expression profiles of germinal center (GC) B cells, memory B cells, and plasma cells, researchers have found that Spi-B mRNA is selectively high in memory B cells. frontiersin.org In studies of PU.1/Spi-B-deficient pro-B cell lines, Affymetrix GeneChip analysis was used to compare the global gene expression patterns with wild-type cells, identifying numerous genes whose expression is dependent on these transcription factors. aai.org

TechniqueApplication in Spi-B ResearchKey FindingsCitations
RNA Sequencing (RNA-seq)Whole-genome expression profiling to identify Spi-B upregulation in specific cell types.Identified high Spi-B expression in intestinal M cells upon RANKL treatment. nih.gov
Quantitative RT-PCR (qRT-PCR)Validation of Spi-B expression changes and analysis of target gene expression.Confirmed Spi-B's role in regulating genes like BCL2-A1, Prdm1, Bach2, Pax5, and Bcl6. uva.nlnih.gov
Affymetrix GeneChipComprehensive comparison of gene expression in wild-type vs. PU.1/Spi-B-deficient pro-B cells.Revealed extensive gene expression changes dependent on PU.1 and Spi-B. aai.org

High-Throughput Chromatin Immunoprecipitation Sequencing (ChIP-seq) for DNA Binding Sites

High-throughput chromatin immunoprecipitation sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide DNA binding sites of transcription factors like Spi-B. plos.orgbiocompare.comnih.gov This method involves cross-linking proteins to DNA, immunoprecipitating the protein of interest (in this case, Spi-B), and then sequencing the associated DNA fragments. The resulting data reveals the specific genomic regions where Spi-B binds, providing direct evidence of its target genes.

ChIP-seq studies have been crucial in defining the cistrome (the set of all binding sites) of Spi-B in various cell types. For example, in a mouse B lymphoma cell line, ChIP-seq was used to compare the binding sites of Spi-B and the closely related transcription factor PU.1. nih.gov This study found that Spi-B occupied 3,360 genomic regions, the majority of which were also bound by PU.1. nih.gov These shared binding sites were often located near genes involved in the immune response and B cell activation, suggesting a redundant function for these two factors in regulating a common set of genes. nih.gov

Interestingly, the same study also identified unique binding sites for each factor. Motif analysis of the Spi-B-specific regions revealed a combined ETS-IRF motif, suggesting that Spi-B may cooperate with interferon regulatory factors (IRFs) to regulate a unique set of target genes. nih.gov In another study focusing on diffuse large B-cell lymphoma (DLBCL), ChIP-seq showed that Spi-B partners with IRF4 at regulatory regions containing EICEs (ETS-IRF composite elements). researchgate.net

ChIP assays have also been used to confirm Spi-B binding to the promoters of specific genes. For instance, in plasmacytoid dendritic cells (pDCs), ChIP assays confirmed the direct binding of Spi-B to the promoter of the anti-apoptotic gene BCL2-A1. ashpublications.org Similarly, in B cells, ChIP analysis demonstrated that Spi-B binds to the promoter of PRDM1, the gene encoding the plasma cell master regulator BLIMP1. nih.gov

Luciferase Reporter Assays for Transcriptional Activity Analysis

Luciferase reporter assays are a cornerstone for analyzing the transcriptional activity of Spi-B on specific gene promoters. ashpublications.org This technique involves cloning a promoter region of interest upstream of a luciferase reporter gene in a plasmid. This construct is then transfected into cells, often along with an expression vector for Spi-B. The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity of the promoter, indicating whether Spi-B activates or represses gene expression.

These assays have been widely used to validate the functional consequences of Spi-B binding to promoter regions identified by ChIP-seq. For example, to confirm that Spi-B binding to the BCL2-A1 promoter is functionally relevant, a luciferase reporter construct containing the BCL2-A1 promoter was co-transfected with a Spi-B expression vector. ashpublications.org The results showed a four-fold induction of luciferase activity, demonstrating that Spi-B directly activates the BCL2-A1 promoter. ashpublications.org

Luciferase assays have also been instrumental in dissecting the molecular mechanisms of Spi-B-mediated transcriptional regulation. In a study investigating the repression of plasma cell differentiation, a luciferase reporter assay confirmed that Spi-B directly represses the activity of the BLIMP1 promoter. nih.gov Another study used this technique to show that Spi-B can synergistically enhance the IRF-7-induced transactivation of the Ifna4 promoter, a key gene in the type I interferon response of pDCs. ashpublications.org

Furthermore, these assays can be used to identify the specific domains of the this compound that are required for its transcriptional activity. By using mutated versions of Spi-B in the assay, such as those lacking the DNA-binding Ets domain or the transactivation domain, researchers can pinpoint the functional regions of the protein. ashpublications.orgcore.ac.uk

Genetic Manipulation and Model Systems

The in vivo functions of Spi-B are extensively studied through the use of sophisticated genetic manipulation techniques and model systems. These approaches allow for the controlled expression or deletion of the Spi-B gene in specific cell types or at specific developmental stages, providing invaluable insights into its physiological roles.

Conditional Knockout Mouse Models for In Vivo Functional Dissection

Conditional knockout (cKO) mouse models are a powerful tool for dissecting the in vivo function of Spi-B, particularly because global knockout of the Spi-B gene can lead to early developmental defects that mask its later functions. frontiersin.orgjax.org In a cKO model, the Spi-B gene is flanked by loxP sites (floxed), and its deletion is induced in a tissue-specific or time-dependent manner by the expression of Cre recombinase.

A key example of this approach is the generation of IgG1-specific Spi-B cKO mice (SpiBf/f Cγ1-cre). frontiersin.orgnih.gov In these mice, Cre recombinase is expressed only in B cells that have undergone class-switching to IgG1, leading to the deletion of Spi-B specifically in this cell population. frontiersin.org This model has been instrumental in demonstrating that Spi-B is critical for the generation of late memory B cells but not for early memory B cells or germinal center B cells. frontiersin.orgnih.gov These cKO mice exhibited a defective formation of IgG1-positive late memory B cells after primary immunization and an attenuated IgG1 recall response upon secondary challenge. frontiersin.org

The use of cKO models allows researchers to bypass the embryonic lethality or severe developmental blocks associated with conventional knockout mice and to study the function of Spi-B in a more controlled and specific context. frontiersin.org This approach has been crucial for understanding the role of Spi-B in the maintenance of humoral memory. nih.gov

Retroviral and Lentiviral Overexpression and Knockdown Strategies in Cell Lines

Retroviral and lentiviral vectors are widely used to manipulate the expression of Spi-B in various cell lines, allowing for detailed mechanistic studies in a controlled in vitro setting. These viral vectors can be engineered to either overexpress Spi-B or to knock down its expression using short hairpin RNAs (shRNAs).

Retroviral overexpression systems have been employed to study the consequences of increased Spi-B levels in B cells. For instance, in an in-vitro-induced germinal center B (iGB) cell culture system, retroviral overexpression of Spi-B was shown to suppress plasma cell differentiation by inhibiting the expression of Blimp1 and inducing the expression of Bach2. nih.govfrontiersin.orgnih.gov This approach has also been used to demonstrate that Spi-B overexpression enhances the generation of memory-like B cells. frontiersin.org

Conversely, lentiviral or retroviral delivery of shRNAs targeting Spi-B mRNA is used to reduce its expression and study the effects of its absence. In the CAL-1 pDC cell line, lentiviral-mediated knockdown of Spi-B was shown to reduce cell growth and survival, highlighting the importance of Spi-B in maintaining the pDC lineage. uva.nlashpublications.org Similarly, in iGB cells, retroviral knockdown of Spi-B resulted in an increased proportion of plasma cells, confirming its role as a negative regulator of plasma cell differentiation. nih.govfrontiersin.org

CRISPR/Cas9-Mediated Gene Editing for Precise Genetic Perturbations

The advent of CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) technology has revolutionized the study of transcription factors like Spi-B by enabling precise and targeted genomic modifications. nih.gov This system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). nih.gov The cell's natural repair mechanisms, either the error-prone non-homologous end joining (NHEJ) or the high-fidelity homology-directed repair (HDR), can then be harnessed to introduce insertions, deletions (indels), or specific point mutations, effectively knocking out or modifying the target gene. nih.gov

In Spi-B research, CRISPR/Cas9 has been employed to create knockout cell lines and animal models, allowing for a detailed investigation of its function in various biological contexts. For instance, commercially available CRISPR/Cas9 knockout plasmids and guide RNA sets for the human SPIB gene are readily accessible, facilitating loss-of-function studies in different cell lines. nih.govtandfonline.com These tools typically provide a set of gRNAs targeting key exons within the SPIB gene to induce frameshift mutations that lead to a non-functional protein.

Research applications have demonstrated the utility of this approach. In studies of diffuse large B-cell lymphoma (DLBCL), CRISPR/Cas9-mediated transcriptional repression has been used to downregulate endogenous SPIB transcription, revealing its role in conferring resistance to certain therapies. pnas.org This was achieved by using a catalytically dead Cas9 (dCas9) fused to a transcriptional repressor domain, which can be guided to the SPIB promoter to block its expression without altering the DNA sequence.

Furthermore, CRISPR/Cas9 has been instrumental in creating sophisticated animal models. For example, a conditional allele for the Spi-B paralog, Pu.1, was generated in zebrafish using a non-homologous end joining knock-in strategy. nih.gov This model, when crossed with spi-b mutants, allows for the inducible knockout of pu.1 in a spi-b deficient background at specific developmental stages, thereby circumventing embryonic lethality and enabling the study of their redundant and unique roles in adult hematopoiesis. nih.gov These precise genetic perturbations have been crucial in dissecting the specific contributions of Spi-B to cellular development, differentiation, and disease pathogenesis.

CRISPR/Cas9 Tool Application in Spi-B Research Reference
CRISPR/Cas9 Knockout PlasmidsGeneration of Spi-B knockout cell lines for functional analysis. nih.govtandfonline.com
guide RNA (gRNA) for SPIBTargeting specific exons of the SPIB gene for cleavage by Cas9. proteinatlas.org
dCas9-Repressor FusionTranscriptional repression of SPIB to study its role in drug resistance. pnas.org
Non-homologous End Joining Knock-inCreation of conditional Spi-B/Pu.1 mutant zebrafish models. nih.gov

Protein Biochemistry and Interaction Studies

Co-Immunoprecipitation and GST Pulldown Assays for Protein-Protein Interactions

Understanding the function of Spi-B as a transcription factor necessitates the identification of its interacting protein partners. Co-immunoprecipitation (Co-IP) and Glutathione S-transferase (GST) pulldown assays are two powerful and widely used techniques to elucidate these protein-protein interactions.

Co-immunoprecipitation is used to study protein interactions within a cellular context. The general principle involves using an antibody to capture a specific protein (the "bait," in this case, Spi-B) from a cell lysate. If other proteins (the "prey") are bound to the bait protein, they will be co-precipitated with it. The entire complex is then isolated, and the interacting proteins can be identified by Western blotting. For example, immunoprecipitation of Spi-B from Raji cell extracts, a human B-lymphoma cell line, has been used to confirm its interactions with other proteins. upenn.edu In such experiments, an antibody specific to Spi-B is used to pull it out of the lysate, and a subsequent Western blot with an antibody against a suspected interacting partner can confirm the association.

The GST pulldown assay is an in vitro method that provides evidence for a direct physical interaction between two proteins. In this assay, the bait protein is expressed as a fusion with GST. This GST-tagged protein is then immobilized on glutathione-coated beads. A cell lysate or a purified protein solution containing the potential prey protein is then incubated with these beads. If the prey protein binds to the GST-bait, it will be "pulled down" with the beads. After washing away non-specific binders, the interacting proteins are eluted and analyzed, typically by SDS-PAGE and Western blotting. This method has been instrumental in demonstrating the direct physical interaction between Spi-B and the transcriptional coactivator CREB-binding protein (CBP). nih.gov In these studies, different deletion mutants of Spi-B and CBP were used to map the specific domains responsible for the interaction, revealing that the N-terminal region of Spi-B interacts with a central region of CBP. nih.gov

Through these and other methods, several key interacting partners of Spi-B have been identified, shedding light on its regulatory networks.

Interacting Protein Method of Identification Functional Significance Reference
IRF4 (Pip) Co-IPForms a complex to cooperatively regulate gene expression. researchgate.net
JUN Co-IPPotential co-regulation of target genes. proteinatlas.org
TBP (TATA-binding protein) Co-IPInteraction with the general transcription machinery. proteinatlas.org
CREBBP (CBP) GST Pulldown AssayActs as a transcriptional coactivator for Spi-B. nih.gov
EP300 Inferred from interaction with CBPPotential role as a transcriptional coactivator. proteinatlas.org
NONO (p54nrb) By similarityPotential role in transcriptional regulation and RNA processing. proteinatlas.org
MAPK3, MAPK8 Not specifiedLink to signaling pathways. researchgate.net

Electrophoretic Mobility Shift Assays (EMSA) for DNA Binding Specificity

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a fundamental technique used to study the sequence-specific DNA-binding activity of transcription factors like Spi-B. tandfonline.comresearchgate.net The principle of EMSA is based on the observation that a protein-DNA complex migrates more slowly than the free DNA fragment through a non-denaturing polyacrylamide gel.

In a typical EMSA experiment for Spi-B, a short, double-stranded DNA probe containing a putative Spi-B binding site is radioactively or fluorescently labeled. This probe is then incubated with a source of this compound, which can be a purified recombinant protein or a nuclear extract from cells expressing Spi-B (e.g., BJAB or KG-1a cells). proteinatlas.org The mixture is then subjected to electrophoresis. If Spi-B binds to the DNA probe, a "shifted" band corresponding to the larger protein-DNA complex will be observed, which is retarded in the gel compared to the faster-migrating free probe.

The specificity of the protein-DNA interaction is a critical aspect of EMSA and is typically confirmed through several control experiments:

Competition Assays: An excess of unlabeled, specific competitor DNA is added to the binding reaction. This unlabeled DNA competes with the labeled probe for binding to Spi-B, leading to a reduction or disappearance of the shifted band. proteinatlas.org

Non-specific Competition: An excess of an unlabeled, non-specific DNA sequence is used as a competitor. This should not affect the formation of the specific Spi-B-DNA complex.

Mutant Probe Analysis: A probe with a mutation in the core binding sequence is used. This mutation should abolish or significantly reduce the binding of Spi-B, demonstrating the sequence-specific nature of the interaction. proteinatlas.org For Spi-B, which recognizes the core PU-box motif (5'-GAGGAA-3'), altering this sequence has been shown to abrogate protein binding. proteinatlas.orgupenn.edu

Supershift Assays: An antibody specific to Spi-B is added to the binding reaction. If the antibody binds to the this compound already complexed with the DNA, it will create an even larger complex, resulting in a "supershifted" band that migrates even more slowly in the gel. This confirms the identity of the protein in the complex as Spi-B. proteinatlas.org

EMSA has been instrumental in defining the DNA binding specificity of Spi-B. Studies have used this technique to show that Spi-B binds to unique sequences in the promoter/enhancer regions of viruses like the JC virus. nih.govproteinatlas.org Furthermore, EMSA has been used to differentiate between high-affinity (Type I) and low-affinity (Type II) binding sites for Spi-B, with results indicating that a combination of both types of sites may be necessary for the regulation of certain genes. nih.gov

DNA Probe Sequence (Example) Source of Spi-B Observation in EMSA Reference
SV40 Spi-B site (Positive Control)BJAB cell nuclear extractShifted band, competed by unlabeled probe, supershifted with Spi-B antibody. proteinatlas.org
JC Virus Promoter/Enhancer Sites (L5, L4)KG-1a, BJAB, PDA cell extractsFormation of multiple protein-DNA complexes. proteinatlas.org
Ifna4 PromoterNot specifiedIdentification of an Spi-B binding site near an IRF-7 binding site.
Type I and Type II SPIB binding sitesPurified SPIB proteinDifferential band shifts confirming high and low affinity binding. nih.gov

Flow Cytometry and Immunohistochemistry for Cellular Phenotyping and Localization

Flow cytometry and immunohistochemistry (IHC) are indispensable techniques for studying the expression patterns and subcellular localization of the this compound, providing crucial insights into its cellular context and function.

Flow Cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of Spi-B research, intracellular flow cytometry is used to quantify the expression of Spi-B within specific cell populations. This method involves fixing and permeabilizing cells to allow an antibody specific to Spi-B to enter the cell and bind to its target. The antibody is typically conjugated to a fluorophore, and the fluorescence intensity of individual cells is measured, providing a quantitative measure of this compound levels. This technique is particularly useful for analyzing heterogeneous cell populations, such as peripheral blood mononuclear cells (PBMCs). For example, by co-staining with cell surface markers, flow cytometry has demonstrated that in human PBMCs, Spi-B is expressed in CD19+ B cells and BDCA-2+ plasmacytoid dendritic cells (pDCs), but not in CD3+ T cells. upenn.edu This differential expression pattern is critical for understanding the lineage-specific roles of Spi-B.

Immunohistochemistry (IHC) allows for the visualization of a protein's distribution and localization within the context of tissue architecture. In IHC, a labeled antibody against the protein of interest (Spi-B) is used to stain thin sections of tissue. The location of the antibody, and thus the protein, is then visualized using a microscope. This method provides spatial information that is lost in techniques like Western blotting or flow cytometry. IHC studies have been used to examine Spi-B expression in various tissues and cell types. For example, IHC has shown that Spi-B is expressed in the cytoplasm of various immune cells. upenn.edu This localization is consistent with its role as a transcription factor, which, although primarily active in the nucleus, is synthesized in the cytoplasm and may be subject to regulatory transport mechanisms.

Together, these techniques provide a comprehensive picture of Spi-B expression. Flow cytometry offers quantitative, single-cell data on protein levels within defined populations, while IHC provides the spatial context of its expression within tissues. These methodological approaches are fundamental to correlating Spi-B expression with specific cell phenotypes and functions during normal development and in disease states.

Computational and Systems Biology Approaches

Bioinformatic Analysis of Regulatory Potential of Non-Coding Variants

While coding mutations can directly alter protein function, non-coding variants, which occur in regions such as promoters, enhancers, and introns, can have profound effects on gene expression. Bioinformatic analysis is a critical tool for identifying and predicting the functional consequences of these non-coding variants within and around the SPIB locus.

The regulatory potential of non-coding variants is often assessed by examining their impact on transcription factor binding sites (TFBS). A single nucleotide polymorphism (SNP) within a TFBS can alter the binding affinity of a transcription factor, leading to either up- or down-regulation of gene expression. Computational tools and databases are used to predict whether a particular variant falls within a known or predicted TFBS. These predictions are often based on position weight matrices (PWMs) or other models of transcription factor binding specificity.

In the context of Spi-B, bioinformatic analyses have been used to identify potential regulatory elements and the transcription factors that bind to them. For example, analysis of the SPIB gene has identified promoter regions and intronic elements that contain binding sites for other transcription factors, suggesting complex regulatory control over SPIB expression itself. One study identified a binding site for the transcription factor IKAROS within the first intron of the SPIB gene, which was shown to be functionally relevant in regulating SPIB transcription. pnas.org

Furthermore, genome-wide analyses, such as those combining ChIP-seq data with gene expression profiling, have been used to identify the targets of Spi-B. Bioinformatic approaches are then employed to analyze the sequences of Spi-B binding peaks to identify consensus binding motifs. This has led to the characterization of both high-affinity (Type I) and low-affinity (Type II) Spi-B binding sites. Computational modeling suggests that the presence of both types of sites may be necessary for robust gene activation, a hypothesis that can then be tested experimentally. nih.gov This type of analysis helps to build a comprehensive map of the Spi-B regulatory network and allows for the prediction of how non-coding variants in these binding sites might perturb this network and contribute to disease.

Pan-Cancer Analysis and Database Integration (TCGA, GTEx, TIMER)

Pan-cancer analysis offers a powerful strategy to elucidate the overarching roles of a single gene across a multitude of tumor types. By integrating data from large-scale databases such as The Cancer Genome Atlas (TCGA), the Genotype-Tissue Expression (GTEx) project, and the Tumor Immune Estimation Resource (TIMER), researchers can uncover patterns of expression, prognostic significance, and immunological context for the Spi-B (SPIB) gene. nih.govnih.gov

Systematic analyses combining TCGA and GTEx data have revealed that SPIB mRNA expression is significantly upregulated in a majority of cancer types when compared to corresponding normal tissues. nih.gov For instance, a comprehensive study found increased SPIB expression in 25 out of 33 cancer types, including various forms of brain, breast, lung, and kidney cancers. nih.gov Conversely, its expression was noted to be downregulated in cancers such as colon adenocarcinoma (COAD) and rectal adenocarcinoma (READ). nih.gov This differential expression across various malignancies highlights a context-dependent role for Spi-B in tumorigenesis.

Furthermore, integration with the TIMER database has been crucial in understanding the relationship between Spi-B and the tumor immune microenvironment. nih.gov These analyses have shown a significant correlation between SPIB expression and the infiltration levels of various immune cells in over 35 different tumors. nih.govnih.gov Specifically, SPIB expression is frequently associated with the presence of B cells, CD4+ T cells, neutrophils, and dendritic cells. nih.gov This suggests that Spi-B plays a significant role in modulating tumor immunity, potentially by influencing the recruitment and function of these immune cell populations. nih.govresearchgate.net For example, in lung cancer, Spi-B has been shown to promote the recruitment of tumor-associated macrophages (TAMs). frontiersin.org The correlation extends to immune checkpoint markers, indicating that Spi-B might influence the efficacy of immunotherapies. nih.govnih.gov

Summary of Spi-B (SPIB) Pan-Cancer Analysis Findings
Database/ToolAnalytical FocusKey FindingsAssociated Cancer Types (Examples)Reference
TCGA & GTExDifferential mRNA ExpressionSignificantly upregulated in most cancers compared to normal tissue.GBM, LGG, BRCA, LUAD, KIRC, KIRP nih.gov
TCGA & GTExPrognostic ValueHigh expression linked to poor survival in some cancers; low expression linked to poor survival in others.Poor prognosis with high expression: LGG, KIRC. Poor prognosis with low expression: BRCA, LUAD. nih.gov
TIMERImmune Infiltration CorrelationSignificant association with infiltration levels of B cells, CD4+ T cells, CD8+ T cells, neutrophils, macrophages, and dendritic cells in most cancers.Positive correlation in over 35 tumor types, including lung, colorectal, and bladder cancers. nih.govnih.gov
TIMERImmune Checkpoint CorrelationExpression correlates with various immune checkpoint genes.Pan-cancer analysis shows widespread correlation. nih.govnih.gov

Gene Ontology (GO) and Pathway Enrichment Analysis (KEGG, GSEA)

To understand the functional implications of Spi-B expression, researchers employ Gene Ontology (GO) and pathway enrichment analyses like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Set Enrichment Analysis (GSEA). aging-us.comsums.ac.irwikipedia.org These methods help to systematically interpret the biological processes, molecular functions, and signaling pathways associated with Spi-B and its co-expressed genes. aging-us.comwikipedia.org

GO analysis of genes co-expressed with SPIB consistently reveals an enrichment of terms related to immune system processes. aging-us.com Key biological process terms include B cell receptor signaling pathway, immune response activation, and lymphocyte differentiation. nih.govaging-us.com For molecular function, enriched terms often relate to DNA-binding transcription activator activity and protein binding. uniprot.org This aligns with Spi-B's known role as a transcription factor critical for the development and function of B cells and other immune cells like plasmacytoid dendritic cells. maayanlab.cloud

KEGG pathway analysis further clarifies the specific signaling cascades involving Spi-B. nih.govaging-us.com Enriched pathways frequently include the B cell receptor signaling pathway, NF-kappa B signaling pathway, and pathways related to primary immunodeficiency. nih.govaging-us.comstring-db.org For example, studies in colorectal cancer have suggested that Spi-B acts as a tumor suppressor by activating NF-kB and JNK signaling pathways. researchgate.nete-century.us

GSEA is a computational method used to determine whether a defined set of genes shows statistically significant, concordant differences between two biological states. tufts.edu GSEA has been used to show that SPIB expression is associated with the activation of specific pathways in different contexts. sums.ac.ir For instance, in ovarian cancer, GSEA revealed that Spi-B may activate the JAK/STAT signaling pathway, contributing to cancer progression. sums.ac.ir This method is particularly powerful because it does not rely on a strict cutoff for differentially expressed genes, allowing for the detection of subtle but coordinated changes across entire pathways. wikipedia.orgmetwarebio.com

Enrichment Analysis of Spi-B (SPIB) and Associated Genes
Analysis TypeCategorySignificantly Enriched Terms/PathwaysReference
Gene Ontology (GO)Biological ProcessB cell receptor signaling pathway, immune response activation, lymphocyte differentiation nih.govaging-us.com
Molecular FunctionDNA-binding transcription activator activity, RNA polymerase II-specific; protein binding uniprot.org
KEGG Pathway AnalysisSignaling PathwaysB cell receptor signaling pathway, NF-kappa B signaling pathway, Primary immunodeficiency nih.govaging-us.comstring-db.org
Gene Set Enrichment Analysis (GSEA)Associated PathwaysJAK/STAT signaling pathway (in ovarian cancer) sums.ac.ir

Pathophysiological Implications of Spi B Protein Dysregulation

Association with Lymphoid Malignancies

Spi-B protein exhibits a multifaceted and sometimes paradoxical role in the onset and development of cancers affecting the lymphoid system. Its influence varies considerably based on the specific type of malignancy.

In the realm of B-cell lymphomas, the function of Spi-B is particularly noteworthy. Within Diffuse Large B-Cell Lymphoma (DLBCL), specifically the activated B-cell-like (ABC) subtype, Spi-B is frequently found to be overexpressed. nih.gov This overexpression is often a consequence of chromosomal translocations involving the SPIB gene. nih.gov For the survival of ABC-DLBCL cells, Spi-B is indispensable as it fosters the B-cell receptor (BCR) signaling pathway, a pathway these cancerous cells depend on for their continuous growth. nih.govoup.com In concert with SPI1 (also known as PU.1), Spi-B is necessary for expressing key elements of the BCR signaling pathway. aai.org

MalignancyRole of Spi-BCommon Genetic AlterationMechanism of ActionReference
Diffuse Large B-Cell Lymphoma (ABC subtype)OncogenicOverexpression (e.g., via translocation)Promotes B-cell receptor (BCR) signaling for cell survival. nih.govoup.com
B-Cell Acute Lymphoblastic LeukemiaTumor Suppressor (in concert with PU.1); Poor Prognostic Marker (when expressed)Reduced expression or deletion (in murine models)Loss of function impairs B-cell differentiation and promotes leukemogenesis. aai.orgnih.gov

In stark contrast to its function in promoting certain B-cell lymphomas, Spi-B has been identified as a tumor suppressor in other types of cancer. For example, in classical Hodgkin lymphoma, the SPIB gene is frequently silenced, which suggests that its absence contributes to the progression of the disease. ashpublications.orgnih.gov Moreover, in colorectal cancer, Spi-B expression demonstrates a tumor-suppressive effect. atlasgeneticsoncology.orge-century.usnih.gov Its presence is linked to the inhibition of cancer cell proliferation and invasion, as well as the promotion of apoptosis by activating the NF-κB and JNK signaling pathways through MAP4K1. atlasgeneticsoncology.orge-century.usnih.govmaayanlab.cloud This dual oncogenic and tumor-suppressive role underscores the context-dependent function of Spi-B in cancer.

Recent studies have revealed that Spi-B plays a role in modulating the tumor microenvironment and immune surveillance. Specifically, Spi-B has been demonstrated to regulate the expression of Programmed Death-Ligand 1 (PD-L1), a crucial immune checkpoint protein. nih.govsums.ac.irsums.ac.irnih.gov By influencing PD-L1 expression, Spi-B can affect the capacity of cancer cells to evade the host's immune system. nih.govsums.ac.ir In ovarian cancer, for instance, knocking down Spi-B has been shown to inhibit the immune escape of cancer cells by decreasing the expression of PD-L1. nih.govsums.ac.irnih.gov This suggests that in certain cancers, higher Spi-B expression may contribute to immune evasion by upregulating PD-L1.

This compound as a Tumor Suppressor in Certain Cancer Types (e.g., Colorectal Cancer)

Involvement in Other Disease States

Beyond its role in cancer, the dysregulation of this compound has been associated with other pathological conditions, including autoimmune diseases and viral infections.

Primary Biliary Cholangitis (PBC) is an autoimmune condition marked by the gradual destruction of the small bile ducts within the liver. mdpi.com Genetic association studies have pinpointed a susceptibility locus for PBC on chromosome 19q13, which harbors the SPIB gene. mdpi.comgenecards.orgfrontiersin.org This finding suggests that genetic variations within or near the SPIB gene may increase an individual's risk of developing PBC. mdpi.com The exact mechanisms through which Spi-B dysregulation might be involved in the pathogenesis of PBC are still under investigation but are thought to be related to its function in immune cell regulation. frontiersin.org

The John Cunningham (JC) virus is a common polyomavirus that, in immunocompromised individuals, can lead to a rare but severe brain infection known as progressive multifocal leukoencephalopathy (PML). nih.govmicrobiologyresearch.orgcapes.gov.br Spi-B has been identified as a factor in the life cycle of the JC virus. nih.govnih.govfrontiersin.org It is capable of binding to the JC virus promoter/enhancer region and modulating its gene expression, thereby influencing viral replication and activity in susceptible cells like B lymphocytes and glial cells. nih.govcapes.gov.brnih.govfrontiersin.org This interaction highlights a pathway by which a host transcription factor can influence the pathogenesis of a viral infection. nih.govnih.gov

Disease StateNature of Spi-B InvolvementKey FindingsReference
Primary Biliary CholangitisGenetic SusceptibilityA risk locus for PBC is located on chromosome 19q13, which contains the SPIB gene. mdpi.comgenecards.org
JC Virus InfectionModulation of Viral ActivitySpi-B binds to the viral promoter/enhancer and regulates early viral gene expression. nih.govnih.govfrontiersin.org

Implications in Sepsis and Inflammatory Responses

The dysregulation of the this compound, a member of the E26 transformation-specific (ETS) family of transcription factors, has significant implications in the pathophysiology of sepsis and subsequent inflammatory responses. nih.gov Sepsis is characterized by a life-threatening organ dysfunction caused by a dysregulated host response to infection. researchgate.netfrontiersin.org The inflammatory cascade that ensues is a critical determinant of the progression and outcome of sepsis. physiology.org

Research has demonstrated that Spi-B acts as a crucial modulator in inflammation and immune reactions. nih.govspandidos-publications.com Its expression is upregulated in response to septic insults, such as those mimicked by cecum ligation and puncture (CLP) in mouse models, a procedure that induces sepsis-induced acute lung injury (ALI). nih.govresearchgate.net In these models, both mRNA and protein levels of Spi-B were found to be significantly increased in lung tissues. nih.govresearchgate.net This upregulation of Spi-B is associated with an amplified inflammatory response, characterized by increased levels of pro-inflammatory cytokines. nih.govresearchgate.net

Key Research Findings on Spi-B in Sepsis and Inflammation:

FindingModel SystemKey ObservationsReference
Upregulation in Sepsis Cecum Ligation and Puncture (CLP) mouse model of sepsis-induced Acute Lung Injury (ALI)Spi-B mRNA levels increased 4.3-fold and protein levels increased 2.5-fold in lung tissue of CLP mice compared to the sham group. nih.govresearchgate.net nih.govresearchgate.net
Pro-inflammatory Role Lipopolysaccharide (LPS)-treated pulmonary microvascular endothelial cells (PMVECs) and CLP miceOverexpression of Spi-B exacerbated the inflammatory response, leading to higher levels of IL-6, TNF-α, IL-1β, and IFN-α. nih.govspandidos-publications.com Conversely, downregulation of Spi-B attenuated these inflammatory effects. nih.gov nih.govspandidos-publications.com
Signaling Pathway Activation Sepsis-induced ALI modelsSpi-B promotes the activation of the PI3K/Akt and NF-κB signaling pathways, which are known to be crucial mediators in the inflammatory responses seen in sepsis. nih.govspandidos-publications.com nih.govspandidos-publications.com
Interaction with Polydatin (B1678980) CLP mice and LPS-treated PMVECsThe anti-inflammatory effects of polydatin in sepsis-induced ALI were found to be mediated through the downregulation of Spi-B. nih.govspandidos-publications.com Overexpression of Spi-B reversed the protective effects of polydatin. nih.govresearchgate.net nih.govspandidos-publications.comresearchgate.net
Association with HLA-DPB1 Analysis of high-throughput mRNA data from sepsis patientsA study identified an interplay between the transcription factor Spi-B, miR-let-7b-5p, and a decreased transcription of the HLA-DPB1 gene in sepsis. researchgate.net researchgate.net

Spi-B exerts its pro-inflammatory effects in part by activating key signaling pathways. Studies have shown that Spi-B can promote the activation of both the PI3K/Akt and NF-κB signaling pathways. nih.govspandidos-publications.com The NF-κB pathway is a well-established central regulator of the immune and inflammatory response, and its activation is a critical event in the pathophysiology of septic shock. physiology.org The activation of these pathways by Spi-B leads to the dysregulation of inflammatory reactions and can result in tissue injury, such as the development of acute lung injury. nih.govspandidos-publications.com

Furthermore, integrated transcriptomic and regulatory network analyses have uncovered a link between Spi-B and the human leukocyte antigen (HLA) system in sepsis. researchgate.net Specifically, a study observed a sepsis-linked decrease in the transcription of the classical HLA gene, HLA-DPB1, and its interplay with Spi-B and a microRNA (miR-let-7b-5p). researchgate.net This suggests a role for Spi-B in the dysregulation of antigen presentation during sepsis, which can lead to an impaired immune response. researchgate.net

The crucial role of Spi-B in amplifying the inflammatory cascade during sepsis is further highlighted by studies investigating potential therapeutic interventions. For instance, the natural compound polydatin has been shown to alleviate sepsis-induced ALI by downregulating Spi-B expression. nih.gov The anti-inflammatory effects of polydatin, including the reduction of pro-inflammatory cytokines, were abolished when Spi-B was overexpressed, confirming that Spi-B is a key target in the protective mechanism of this compound. nih.govresearchgate.net

Future Directions and Emerging Research Perspectives on Spi B Protein

Elucidating Novel Spi-B Protein Regulatory Mechanisms and Interacting Partners

The expression and activity of Spi-B are intricately controlled at multiple levels, including transcription, post-translational modifications, and protein-protein interactions. ontosight.ai Future research will likely focus on uncovering the more nuanced aspects of this regulation.

Transcriptional Regulation: The lymphoid-specific coactivator OBF-1 has been identified as a critical direct regulator of Spi-B, binding to its promoter and driving its expression in B cells. pnas.org This establishes a clear hierarchy linking OBF-1 to B-cell receptor (BCR) signaling pathways through Spi-B. pnas.org In B-cell progenitor cells, Spi-B is also known to be regulated by a network of transcription factors including TCF3, PAX5, and RUNX1, highlighting the complex and branched nature of its control within B-cell-specific gene regulatory networks. researchgate.netnih.gov Further investigation is needed to identify other upstream regulators and signaling pathways that fine-tune Spi-B expression in different cellular contexts and developmental stages. For instance, studies have shown that MEIS1 can regulate Spi-B in certain leukemia cell lines. nih.gov

Interacting Partners: Spi-B functions in concert with a variety of protein partners that modulate its activity and target gene specificity. It is known to form homotypic interactions and heterodimerizes with other proteins. uniprot.org A crucial interacting partner is the interferon regulatory factor 4 (IRF4), with which Spi-B collaborates to regulate gene expression. maayanlab.clouduniprot.org Another key interaction is with PU.1, a closely related Ets factor, with which it shares some functional redundancy. pnas.orgresearchgate.net Spi-B also interacts with the coactivator CREB-binding protein (CBP), which enhances its transcriptional activity. nih.gov This interaction with CBP can be a point of competition with other transcription factors like c-Myb. nih.gov Other reported interacting partners include JUN, TBP, MAPK3, and MAPK8. uniprot.orgwikipedia.org Future research employing advanced proteomics and protein-protein interaction screening technologies will be instrumental in identifying novel interacting partners, which could reveal previously unknown functions and regulatory circuits.

Known Interacting Partners of this compound Function/Significance of Interaction Reference
PU.1 (Spi-1) Shares high structural homology and some target genes; functional redundancy and interaction in B-cell signaling. pnas.orgresearchgate.net
IRF4 (Pip) Co-activator; interacts with Spi-B to regulate gene expression in lymphocytes. maayanlab.cloudpnas.orguniprot.org
OBF-1 (Bob.1, OCA-B) Transcriptional coactivator that directly regulates Spi-B expression in B cells. pnas.org
CREB-binding protein (CBP) Coactivator that potentiates Spi-B-mediated transcription. nih.gov
c-Myb Competes with Spi-B for binding to CBP, leading to mutual transcriptional inhibition. nih.gov
JUN Interacts with Spi-B (by similarity). uniprot.org
TBP (TATA-binding protein) Interacts with Spi-B (by similarity). uniprot.org
MAPK3 & MAPK8 Have been shown to interact with Spi-B. wikipedia.org

Comprehensive Mapping of this compound-Driven Gene Regulatory Networks in Diverse Cell Types

Spi-B's influence extends to a wide array of target genes, thereby controlling critical cellular processes. A comprehensive mapping of these gene regulatory networks (GRNs) across different cell types is a major goal for future research.

In B lymphocytes, Spi-B is essential for normal BCR signaling and germinal center formation. pnas.orgnih.gov It regulates genes involved in B-cell development and antibody production, such as CD79A and BLNK. ontosight.aiaai.org It also represses the plasma cell differentiation program by directly inhibiting the expression of key transcription factors like BLIMP1 and XBP-1. researchgate.netnih.gov Furthermore, Spi-B has been shown to upregulate anti-apoptotic and autophagy genes to control the survival of memory B cells. researchgate.net

In plasmacytoid dendritic cells (pDCs), Spi-B is a master regulator, promoting their development while inhibiting the differentiation of T, B, and NK cells. maayanlab.cloud It directly induces the anti-apoptotic gene BCL2-A1, which is crucial for pDC survival. ashpublications.org

In the context of cancer, Spi-B's target genes can vary. In some cancers, it is associated with immune infiltration and the expression of immune checkpoint genes. researchgate.netaging-us.com In colorectal cancer, it can act as a tumor suppressor by activating the NF-κB and JNK signaling pathways through its target MAP4K1. maayanlab.cloudnih.gov Conversely, in lung cancer, it can promote tumor-associated macrophage recruitment by enhancing the expression of CCL4. researchgate.net High-throughput techniques like ChIP-seq and RNA-seq in various cell types will be crucial to build a complete atlas of Spi-B-regulated genes, providing a deeper understanding of its context-dependent functions.

Selected Target Genes Regulated by Spi-B Cellular Context/Pathway Function of Target Gene Reference
BLIMP1 (PRDM1) Plasma Cell DifferentiationTranscription factor, master regulator of plasma cell differentiation. (Repressed by Spi-B) researchgate.netnih.govoup.com
XBP-1 Plasma Cell DifferentiationTranscription factor involved in the unfolded protein response and essential for plasma cells. (Repressed by Spi-B) researchgate.netnih.gov
BCL2-A1 pDC SurvivalAnti-apoptotic protein. (Induced by Spi-B) ashpublications.org
BLNK B-Cell SignalingAdaptor protein required for B-cell receptor signaling. (Activated by Spi-B) pnas.orgaai.org
MAP4K1 Colorectal CancerKinase that activates NF-κB and JNK signaling pathways. (Activated by Spi-B) maayanlab.cloudnih.gov
CD40 B-Cell FunctionCostimulatory protein on antigen-presenting cells. (Regulated by Spi-B) ashpublications.org
Grap2 B-Cell SignalingHematopoietic adaptor protein. (Regulated by Spi-B) pnas.org

Dissecting the Functional Specificity and Redundancy of ETS Family Members In Vivo

The Ets family of transcription factors comprises several members with overlapping DNA-binding specificities, raising questions about their functional redundancy versus specificity. researchgate.net Spi-B and PU.1 are particularly closely related, sharing significant homology in their DNA-binding domains and recognizing similar DNA sequences. researchgate.netashpublications.org

Despite these similarities, knockout mouse models reveal distinct phenotypes. While Spi-B deficiency leads to defects in BCR signaling and germinal center formation, PU.1 knockout is embryonically lethal and results in a complete lack of myeloid and lymphoid development. nih.gov This indicates that PU.1 has unique functions that cannot be compensated for by Spi-B. researchgate.net However, there is also clear evidence for functional overlap. researchgate.netashpublications.org For example, mice with reduced PU.1 and a complete lack of Spi-B (PU.1+/-Spi-B-/-) exhibit more severe B-cell defects than mice with either single deficiency, demonstrating a genetic interaction and partial redundancy. ashpublications.orgnih.gov

Intriguingly, experiments where the Spi-B cDNA was knocked into the PU.1 locus showed that Spi-B could rescue myeloid (macrophage and granulocyte) development in the absence of PU.1, but it could not rescue lymphoid development. researchgate.netnih.gov This highlights a fundamental functional difference between the two proteins in the context of lymphocyte lineage commitment. nih.gov In contrast, no genetic overlap has been detected between Spi-B and more divergent Ets family members like Ets-1 or Elf-1. ashpublications.orgnih.gov Future studies using precise gene-editing technologies like CRISPR/Cas9 to create domain-swapped alleles in vivo will be essential to pinpoint the specific protein domains responsible for the unique and overlapping functions of Spi-B and PU.1.

Exploring the Therapeutic Potential of Targeting this compound in Immunological Disorders and Cancers

Given its critical roles in immune regulation and its dysregulation in disease, Spi-B represents a promising therapeutic target. ontosight.aiaging-us.com

Immunological Disorders: Spi-B is involved in the pathogenesis of certain autoimmune diseases. Its upregulation has been noted in patients treated with Natalizumab, a therapy for multiple sclerosis that is associated with an increased risk of progressive multifocal leukoencephalopathy (PML), a disease caused by the JC virus. nih.govneurology.org Research suggests that Spi-B can bind to the JC virus promoter/enhancer, potentially activating viral gene expression and contributing to the development of PML. nih.gov This makes Spi-B a potential biomarker for PML risk and a target for mitigating this serious side effect. neurology.org

Cancers: The role of Spi-B in cancer is complex and context-dependent. researchgate.net In some malignancies, like colorectal cancer, it acts as a tumor suppressor. nih.gov However, in many other cancers, including certain types of lymphoma and lung cancer, it has pro-oncogenic roles. maayanlab.cloudresearchgate.net

Lymphoma: In activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), Spi-B collaborates with IRF4 to maintain pro-survival NF-κB signaling and can mediate resistance to therapies like lenalidomide. maayanlab.cloud Targeting Spi-B or its downstream pathways could therefore be a strategy to overcome drug resistance in these aggressive lymphomas. nih.gov

Colon Cancer: In colon cancer, a physical interaction between Spi-B and SPI1 (PU.1) has been shown to drive the expression of glycolytic genes, promoting tumor growth and progression. nih.govnih.gov An inhibitory peptide designed to block this interaction was effective in suppressing tumorigenesis in preclinical models, highlighting a direct therapeutic strategy. nih.gov

Other Cancers: A comprehensive pan-cancer analysis revealed that Spi-B expression is significantly altered in over 35 tumor types and is correlated with immune cell infiltration and immune checkpoint gene expression. researchgate.netaging-us.com In ovarian cancer, knocking down Spi-B was found to inhibit immune escape by reducing PD-L1 expression. nih.gov In lung cancer, Spi-B can promote resistance to anoikis (a form of programmed cell death) and metastasis. nih.govnih.gov

Future efforts will focus on developing small molecules or peptide-based inhibitors that can specifically disrupt Spi-B's protein-protein interactions (e.g., with SPI1 or IRF4) or modulate its transcriptional activity. Such targeted therapies could offer novel treatment avenues for a range of immunological and oncological diseases. aging-us.comnih.gov

Q & A

Q. What are the primary biological functions of Spi-B in immune cells, and how can they be experimentally validated?

Spi-B, an ETS family transcription factor, is critical for plasmacytoid dendritic cell (pDC) development, B-cell receptor signaling, and intestinal microfold (M) cell differentiation . To validate these roles:

  • Use RT-PCR or RNA-seq to quantify Spi-B mRNA in isolated pDCs or M cells .
  • Employ Western blotting with validated antibodies (e.g., Spi-B (D3C5E) Rabbit mAb) to confirm protein expression .
  • For functional studies, knockout models (e.g., PU.1/Spi-B chimeric mice) can demonstrate impaired immune responses .

Q. Which experimental methods are recommended for detecting Spi-B protein in cellular models?

  • Immunofluorescence/Immunohistochemistry : Localize Spi-B in nuclei of M cells using GP2 co-staining .
  • Flow cytometry : Detect Spi-B in B-cells (CD19+/B220+) isolated from spleen tissue .
  • Co-immunoprecipitation (Co-IP) : Identify interaction partners like c-Jun or TBP using GST pull-down assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding Spi-B’s DNA binding affinity compared to PU.1?

Spi-B and PU.1 share homology but exhibit differential binding to targets like NF-IL6b and Rb . To address discrepancies:

  • Perform competitive EMSA with PU-box DNA probes to compare binding kinetics.
  • Use chimeric proteins (e.g., PU.1/Spi-B domain swaps) to identify structural determinants (e.g., the PST domain in Spi-B) .
  • Validate findings in PU.1+/Spi-B knock-in mice, where Spi-B rescues myeloid but not lymphoid development .

Q. What methodologies are suitable for analyzing Spi-B’s role in cancer metastasis, given its contradictory pro- and anti-tumor effects?

Spi-B promotes lung cancer metastasis by downregulating Claudin-2 and upregulating MMP9 . To dissect context-dependent roles:

  • CRISPR-Cas9 knockout : Assess metastatic potential in Spi-B-deficient tumor xenografts.
  • Single-cell RNA-seq : Compare Spi-B expression in epithelial vs. mesenchymal tumor subpopulations.
  • Clinical correlation : Use Kaplan-Meier analysis to link Spi-B levels with patient survival (see Table 1) .

Table 1 : Spi-B Expression and Clinical Outcomes in Lung Cancer

Spi-B LevelTNM StageLymph Node Metastasis5-Year Survival
HighIII-IVPresent32%
LowI-IIAbsent78%

Q. How can researchers design experiments to ensure specificity when targeting Spi-B in heterogeneous cell populations?

  • Antibody validation : Confirm specificity using Spi-B knockout cell lines or tissues .
  • Spatial transcriptomics : Resolve Spi-B expression in rare cell types (e.g., intestinal M cells) .
  • Conditional knockout models : Use Cre-lox systems (e.g., Vil-Cre for intestinal epithelium) to avoid off-target effects .

Q. What bioinformatics tools are recommended for identifying Spi-B-regulated genes or protein interaction networks?

  • BindingDB : Query Spi-B DNA-binding motifs and ligand interactions using advanced filters (e.g., Ki values, substructure searches) .
  • Proteins API : Retrieve Spi-B sequence annotations, domains (e.g., ETS), and orthologs via UniProt ID Q01892 .
  • PSIPRED : Predict Spi-B’s tertiary structure to infer DNA-binding interfaces .

Methodological Challenges and Data Contradictions

Q. How should researchers address conflicting reports on Spi-B’s activation by TLR agonists vs. synthetic compounds?

Spi-B is indirectly regulated by TLR activators (e.g., LPS, LTA) and synthetic agents (e.g., R848) . To clarify mechanisms:

  • Dose-response assays : Compare Spi-B induction across ligands in primary pDCs.
  • Pathway inhibition : Block TLR4 (TAK-242) or MyD88 to isolate Spi-B-specific effects .
  • ChIP-seq : Map Spi-B binding sites post-activation to distinguish direct vs. indirect targets.

Q. What strategies can reconcile discrepancies in Spi-B’s role across developmental stages (e.g., embryonic vs. adult tissues)?

  • Lineage tracing : Use Spi-B-CreERT2 mice to track Spi-B+ cells from embryogenesis (E18.5) to adulthood .
  • Organoid models : Differentiate intestinal organoids with RANKL to recapitulate M-cell development .
  • Epigenetic profiling : Compare histone modifications (e.g., H3K27ac) at Spi-B loci in embryonic vs. adult cells.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.